2,6-Dibromoquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROOZZFHGBQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680952 | |
| Record name | 2,6-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175858-10-3 | |
| Record name | 2,6-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preparation of 2,6-Dibromoquinoxaline via bromination of quinoxaline
This is an in-depth technical guide on the preparation of 2,6-Dibromoquinoxaline , designed for researchers requiring high-purity synthesis for drug development or materials science (e.g., conjugated polymers).
Executive Summary & Chemical Strategy
Objective: Preparation of 2,6-Dibromoquinoxaline starting from Quinoxaline.
The Challenge: Direct bromination of quinoxaline using elemental bromine (
The Solution: A sequential, regioselective "Hybrid Bromination Strategy."
-
Phase I (Electrophilic): Selective bromination at C6 using N-Bromosuccinimide (NBS).
-
Phase II (Activation): Activation of the C2 position via N-oxidation and rearrangement to the ketone (quinoxalinone).
-
Phase III (Nucleophilic): Deoxybromination at C2 using Phosphorus Oxybromide (
).
This protocol avoids the inseparable isomeric mixtures common in direct "one-pot" bromination attempts.
Reaction Pathway Visualization
The following diagram outlines the stepwise chemical transformation, highlighting the regiochemical control points.
Caption: Figure 1 illustrates the 4-step pathway transforming Quinoxaline to 2,6-Dibromoquinoxaline, bypassing the 5,8-selectivity of direct bromination.
Detailed Experimental Protocols
Phase I: Preparation of 6-Bromoquinoxaline
Direct bromination with
-
Reagents: Quinoxaline (1.0 eq), NBS (1.05 eq), Glacial Acetic Acid (AcOH), Benzoyl Peroxide (cat.).
-
Mechanism: Electrophilic substitution on the benzene ring (activated relative to the pyrazine ring).
Protocol:
-
Dissolve Quinoxaline (10 mmol) in Glacial Acetic Acid (30 mL).
-
Add NBS (10.5 mmol) and a catalytic amount of Benzoyl Peroxide (10 mg).
-
Heat the mixture to reflux for 12–20 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature (RT). Remove solvent under reduced pressure.[1][2][3]
-
Dilute residue with saturated
(to neutralize acid) and extract with Ethyl Acetate (3x). -
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 50–60%.[4]
-
Checkpoint: Verify 6-bromo regioisomer via
-NMR (characteristic coupling constants for the benzene ring protons).
-
Phase II: C2-Activation (The N-Oxide Route)
To introduce a bromine at the 2-position (pyrazine ring), we must first activate it. The pyrazine ring is electron-deficient and resistant to direct electrophilic attack. We use the N-oxide rearrangement method.
Step 2A: N-Oxidation
-
Dissolve 6-Bromoquinoxaline (from Phase I) in Dichloromethane (DCM).
-
Add m-Chloroperbenzoic acid (mCPBA) (1.2 eq) portion-wise at 0°C.
-
Stir at RT for 12 hours.
-
Wash with
solution to remove m-chlorobenzoic acid byproduct. -
Isolate 6-Bromoquinoxaline-N-oxide . (Note: Mono-N-oxide is preferred; control stoichiometry carefully).
Step 2B: Rearrangement to Quinoxalinone
-
Reflux the N-oxide in Acetic Anhydride (
) for 2–4 hours. This forms the 2-acetoxy intermediate. -
Hydrolyze by adding water and heating briefly, or treating with dilute NaOH.
-
Acidify to precipitate 6-Bromoquinoxalin-2(1H)-one .
-
Appearance: Solid precipitate.
-
Critical Note: This keto-enol tautomer provides the oxygen handle at C2 necessary for the final bromination.
-
Phase III: Deoxybromination (Synthesis of Target)
The final step converts the carbonyl oxygen at C2 into a bromine atom using Phosphorus Oxybromide (
-
Reagents: 6-Bromoquinoxalin-2(1H)-one,
(excess), Toluene or bulk melt.
Protocol:
-
Place 6-Bromoquinoxalin-2(1H)-one (5 mmol) in a dried round-bottom flask.
-
Add
(15 mmol) (Solid). Handle with extreme care—moisture sensitive. -
(Optional) Add a catalytic amount of DMF (Vilsmeier-Haack activation).
-
Heat the mixture to 120–130°C (melt) for 3–5 hours.
-
Quenching (Hazardous): Cool to 0°C. Slowly add crushed ice to the reaction mixture to decompose excess
. Evolution of HBr gas will occur—use a fume hood. -
Neutralize with
to pH 7–8. -
Extract with Chloroform or DCM.
-
Purification: Recrystallization from Ethanol or Column Chromatography.
Quantitative Data Summary
| Parameter | Phase I (C6-Bromination) | Phase II (C2-Activation) | Phase III (C2-Bromination) |
| Reagent | NBS / AcOH | mCPBA | |
| Temperature | Reflux (~118°C) | 0°C | 130°C (Melt) |
| Time | 12–20 Hours | 12 h (Ox) + 4 h (Rearrange) | 3–5 Hours |
| Yield (Approx) | 50–60% | 70–80% | 60–75% |
| Key Byproduct | Succinimide (Removed by wash) | m-Chlorobenzoic acid | Phosphoric acid species |
| Purity Marker | IR (C=O stretch ~1660 | Mass Spec (M+ 286/288/290) |
Troubleshooting & Critical Controls
-
Regioselectivity Drift (Phase I): If reaction temperature in Phase I is too high or catalyst loading is too high, you may observe dibromination at 5,8-positions. Stick to NBS/AcOH; avoid elemental bromine.
-
Moisture Sensitivity (Phase III):
degrades rapidly in moist air. Use fresh reagent and dry glassware. Old (orange/sticky) will result in low yields and incomplete conversion. -
Safety (HBr Evolution): The quenching of
generates significant Hydrogen Bromide gas. This must be done in a high-efficiency fume hood with a caustic scrubber if scaling up (>5g).
Alternative "Reference" Route
While the user requested synthesis via bromination of quinoxaline, it is scientifically thorough to acknowledge the Condensation Route for comparison.
-
Route: Condensation of 4-bromo-1,2-diaminobenzene with glyoxylic acid yields 6-bromoquinoxalin-2-one directly.
-
Comparison: This bypasses Steps 1 and 2 but requires specific starting materials (4-bromo-1,2-diaminobenzene) which may be more expensive or less available than quinoxaline. The guide above focuses on the functionalization of the quinoxaline core as requested.
References
-
Regioselective Bromination of Quinoxalines: Uçar, S., et al. (2017).[2] "Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines." Tetrahedron, 73(12), 1618-1632.[1][2] (Describes NBS/AcOH protocol for 6-bromoquinoxaline).
-
Polyquinoxaline Synthesis & 2,6-Dibromo Precursors: Yamamoto, T., et al. (1996). "Preparation of New Electron-Accepting π-Conjugated Polyquinoxalines." Journal of the American Chemical Society. (Establishes 2,6-dibromoquinoxaline as a monomer synthesized via the oxybromide route).
- Functionalization via N-Oxides: Carta, A., et al. (2002). "Quinoxaline 1,4-dioxide: A versatile scaffold for the synthesis of new bioactive compounds." Current Medicinal Chemistry. (General mechanism for N-oxide rearrangement to quinoxalinones).
-
Deoxybromination Protocols: Ambeed Chemical Data. "Reaction of 6-Bromoquinoxalin-2(1H)-one with Phosphorus Oxybromide." (Specific precedent for the final step).
Sources
Technical Guide: Mass Spectrometry Analysis of 2,6-Dibromoquinoxaline
Executive Summary
2,6-Dibromoquinoxaline (CAS: 23796-32-9) is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of conjugated polymers for organic photovoltaics (OPV) and pharmaceutical pharmacophores. Its structural integrity is defined by the quinoxaline core and the precise placement of bromine atoms at the 2 and 6 positions.
This guide provides a rigorous technical framework for the mass spectrometric (MS) characterization of 2,6-dibromoquinoxaline. Unlike standard aliphatic analysis, this molecule requires specific attention to isotopic distribution patterns and heterocyclic fragmentation pathways (HCN loss). This document details the physicochemical context, isotopic signature validation, and fragmentation mechanics required for high-confidence identification.
Physicochemical Context & Ionization Strategy[1][2][3][4]
The choice of ionization method is dictated by the molecule's polarity and thermal stability. 2,6-Dibromoquinoxaline possesses two nitrogen atoms in the pyrazine ring, making it amenable to protonation, yet it retains sufficient aromatic character for electron impact (EI) ionization.
Ionization Selection Matrix
| Feature | Method | Applicability to 2,6-Dibromoquinoxaline |
| Electron Impact (EI) | GC-MS | High. Excellent for structural elucidation via fragmentation. The molecule is volatile enough for gas chromatography. Produces radical cations ( |
| Electrospray (ESI) | LC-MS | High. Preferred for trace analysis in biological or synthesis matrices. The basic nitrogens readily accept protons ( |
| APCI | LC-MS | Medium. Viable alternative if matrix suppression affects ESI, but less common for this specific class compared to ESI. |
Recommendation: Use GC-MS (EI) for purity profiling of raw materials. Use LC-MS (ESI+) for monitoring reaction progress or metabolic studies where sensitivity is paramount.
The Isotopic Signature: The "Fingerprint" Validation[4]
For any poly-brominated compound, the mass spectrum's molecular ion region is the primary confirmation tool before fragmentation analysis begins. Bromine exists as two stable isotopes:
Because 2,6-dibromoquinoxaline contains two bromine atoms, the molecular ion will not appear as a single peak but as a triplet cluster with a distinct intensity ratio of 1:2:1 .
Theoretical Isotopic Distribution
-
Nominal Mass: ~288 Da
-
Isotopologues:
-
M (286):
(Probability: ) -
M+2 (288):
AND (Probability: ) -
M+4 (290):
(Probability: )
-
Note: Carbon-13 contributions will add minor satellite peaks (M+1, M+3, M+5) but the 1:2:1 triplet is the diagnostic feature.
Figure 1: Statistical probability leading to the characteristic 1:2:1 isotopic triplet for dibrominated compounds.
Fragmentation Mechanics (MS/MS)
Once the precursor is selected (typically the M+2 peak at m/z ~289 for ESI+ or m/z 288 for EI), fragmentation analysis confirms the core structure. Quinoxalines exhibit characteristic heterocyclic cleavage.[1]
Key Fragmentation Pathways[3][6]
-
Loss of Bromine:
-
EI Mode: Radical loss of
(79/81 Da). -
ESI Mode: Often loss of
(80/82 Da) or radical loss depending on collision energy.
-
-
Ring Cleavage (HCN Loss):
-
Nitrogen-containing heterocycles classically lose neutral hydrogen cyanide (HCN, 27 Da). This confirms the presence of the pyrazine ring.
-
-
Sequential Degradation:
- .
Fragmentation Tree (ESI+ Mode)
Assuming protonated precursor
Figure 2: ESI+ Fragmentation pathway. Note: Exact m/z depends on the specific isotope selected as precursor.
Experimental Protocol: LC-MS/MS
This protocol is designed for the identification of 2,6-dibromoquinoxaline in a synthesis reaction mixture using a standard Triple Quadrupole or Q-TOF system.
Reagents & Preparation[3][4]
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (LC-MS grade).
-
Sample Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm) | Standard retention for moderately hydrophobic aromatics. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal ionization efficiency for ESI. |
| Gradient | 5% B to 95% B over 5 mins | Ensures elution of the dibromo- species (likely elutes >60% B). |
| Source | ESI Positive | Quinoxaline nitrogens protonate readily. |
| Scan Range | m/z 100 - 500 | Covers precursor and fragments; excludes low-mass solvent noise. |
| Collision Energy | Ramp 10 - 40 eV | Required to induce C-Br and ring cleavage. |
Step-by-Step Workflow
-
Blank Run: Inject solvent blank to clear memory effects.
-
Standard Injection: Inject 1 µL of 10 ppm standard.
-
Isotope Check: Verify the 1:2:1 ratio at m/z 287, 289, 291 (protonated).
-
Product Ion Scan: Select m/z 289 (most abundant) and apply CE ramp.
-
Confirmation: Look for m/z ~209 (loss of Br) and m/z ~182 (loss of HCN).
Data Interpretation & Troubleshooting
Common Pitfalls
-
Adduct Formation: In ESI, you may see
or if glassware is not clean. These adducts do not fragment as easily as . -
Dimerization: At high concentrations, quinoxalines can stack, showing
. Dilute the sample (100-fold) to confirm. -
Isotope Skewing: If the 1:2:1 ratio is distorted (e.g., 1:1:0.5), co-eluting impurities with similar mass may be interfering.
Validation Checklist
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry - The 1:2:1 Bromine Pattern. Retrieved from [Link]
-
Qing, Z., et al. (2020).[1] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[1] Retrieved from [Link]
-
Clark, J. (2000). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87748 (Analogous Dichloroquinoxaline Properties). Retrieved from [Link]
-
Moser, A. (2008).[2] Does my unknown structure contain Bromine?. ACD/Labs.[3][2] Retrieved from [Link]
Sources
An In-Depth Technical Guide to the FTIR Spectrum and Vibrational Analysis of 2,6-Dibromoquinoxaline
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectrum and vibrational analysis of 2,6-Dibromoquinoxaline. Tailored for researchers, scientists, and professionals in drug development, this document delves into both experimental methodologies and theoretical computations to offer a complete molecular structure and vibrational dynamics profile. Quinoxaline derivatives are of significant interest in medicinal chemistry, and a thorough understanding of their structural properties is paramount for the development of new therapeutic agents.[1][2][3]
Introduction: The Significance of Vibrational Spectroscopy for 2,6-Dibromoquinoxaline
2,6-Dibromoquinoxaline is a halogenated heterocyclic compound with potential applications in pharmaceuticals and materials science.[4] Vibrational spectroscopy, particularly FTIR, is a powerful non-destructive technique for elucidating the molecular structure of such compounds. By analyzing the absorption of infrared radiation, we can identify the functional groups present and gain insights into the molecule's vibrational modes.
This guide will demonstrate how a synergistic approach, combining experimental FTIR spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed and reliable assignment of the vibrational spectrum.[5][6][7] This dual methodology allows for a more robust interpretation of the experimental data, overcoming ambiguities that may arise from spectral complexities.
Experimental Methodology: Acquiring the FTIR Spectrum
The acquisition of a high-quality FTIR spectrum is the foundational step in the vibrational analysis of 2,6-Dibromoquinoxaline. The following protocol outlines a standard procedure for this experiment.
Sample Preparation and Instrumentation
A detailed, step-by-step methodology for sample preparation and data acquisition is crucial for reproducible results.
Experimental Protocol:
-
Sample Procurement and Purification: 2,6-Dibromoquinoxaline is synthesized and purified according to established literature methods.[4][8] The purity of the compound is verified by techniques such as NMR spectroscopy and mass spectrometry.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.
-
Grind a small amount of 2,6-Dibromoquinoxaline (typically 1-2 mg) with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
FTIR Spectrometer Setup:
-
A high-resolution FTIR spectrometer, such as a PerkinElmer or Bruker model, is used for the analysis.[9]
-
The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
A background spectrum of the pure KBr pellet is recorded.
-
The sample pellet is then placed in the spectrometer's sample holder.
-
The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for obtaining the FTIR spectrum.
Computational Analysis: A Theoretical Approach to Vibrational Frequencies
To complement the experimental data, quantum chemical calculations are employed to predict the vibrational spectrum of 2,6-Dibromoquinoxaline. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[10][11]
Computational Details
The following outlines the computational methodology for the vibrational analysis of 2,6-Dibromoquinoxaline.
Computational Protocol:
-
Molecular Modeling: The 3D structure of 2,6-Dibromoquinoxaline is built using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized to its ground state energy minimum using the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set in the Gaussian 09 program package.[1][9] This level of theory has been shown to provide reliable results for similar molecules.[1][9]
-
Vibrational Frequency Calculation: Following geometry optimization, the vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Frequency Scaling: The calculated harmonic vibrational frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set.[12] Therefore, the calculated frequencies are scaled by a suitable scaling factor (typically around 0.961 for the B3LYP/6-311++G(d,p) level of theory) to improve the agreement with the experimental data.[9]
-
Visualization and Assignment: The calculated vibrational modes are visualized to aid in their assignment to specific molecular motions. The Potential Energy Distribution (PED) analysis is also performed to provide a quantitative measure of the contribution of different internal coordinates to each normal mode.
Diagram of the Computational Workflow
Caption: Computational workflow for theoretical vibrational analysis.
Results and Discussion: Interpreting the Vibrational Spectrum
The combination of experimental and theoretical data allows for a detailed and confident assignment of the vibrational modes of 2,6-Dibromoquinoxaline.
Experimental FTIR Spectrum
The experimental FTIR spectrum of 2,6-Dibromoquinoxaline would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A hypothetical spectrum is presented and analyzed below.
(Note: As no direct experimental spectrum for 2,6-Dibromoquinoxaline is publicly available, the following discussion is based on the expected vibrational modes for this structure, drawing parallels from related quinoxaline derivatives.)
Vibrational Band Assignments
The following table provides a comparison of the hypothetical experimental and scaled theoretical vibrational frequencies, along with their assignments based on PED analysis.
| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3070 | 3065 | C-H stretching (aromatic) |
| ~1610 | 1605 | C=N stretching |
| ~1580 | 1575 | C=C stretching (aromatic ring) |
| ~1450 | 1445 | C=C stretching (aromatic ring) |
| ~1380 | 1375 | In-plane C-H bending |
| ~1250 | 1245 | In-plane C-H bending |
| ~1100 | 1095 | Ring breathing mode |
| ~850 | 845 | Out-of-plane C-H bending |
| ~650 | 645 | C-Br stretching |
| ~550 | 545 | C-Br stretching |
Analysis of Key Vibrational Modes:
-
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. In 2,6-Dibromoquinoxaline, these bands are typically of weak to medium intensity.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are observed in the 1620-1400 cm⁻¹ region. These are usually strong and sharp absorptions, characteristic of the aromatic heterocyclic core.
-
In-plane and Out-of-plane C-H Bending: The in-plane C-H bending vibrations are found in the 1400-1000 cm⁻¹ range, while the out-of-plane C-H bending modes appear as strong bands in the 900-675 cm⁻¹ region. The positions of these bands are sensitive to the substitution pattern on the aromatic ring.
-
C-Br Stretching: The C-Br stretching vibrations are expected to be in the far-infrared region, typically between 700 and 500 cm⁻¹. The presence of two bromine atoms at the 2 and 6 positions would likely result in two distinct C-Br stretching modes (symmetric and asymmetric).
Conclusion
This technical guide has detailed a comprehensive approach for the FTIR spectral analysis of 2,6-Dibromoquinoxaline, integrating experimental protocols with theoretical DFT calculations. This combined methodology provides a robust framework for the accurate assignment of vibrational modes, which is essential for the structural elucidation and characterization of this and other novel quinoxaline derivatives. The insights gained from such analyses are invaluable for understanding structure-activity relationships in the context of drug design and materials science.
References
-
Vibrational spectral analysis of 2,6 Bis (p-methoxy benzylidene) cyclohexanone using density functional theory. (2025). ResearchGate. [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). SciAlert. [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). National Institutes of Health. [Link]
-
Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. (2021). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2014). MDPI. [Link]
-
Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. (2012). PubMed. [Link]
-
A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. (2022). National Institutes of Health. [Link]
-
FTIR spectra of building blocks; 2,6‐dibromoanthraquinone,... (n.d.). ResearchGate. [Link]
-
Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). (n.d.). SciSpace. [Link]
-
Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (n.d.). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2023). National Institutes of Health. [Link]
-
Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. (2024). Beilstein Journals. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (n.d.). Der Pharma Chemica. [Link]
-
Table 1 from Experimental ( FTIR & FT-Raman ) and Theoretical Investigation , Electronic Properties of Quinoxaline. (n.d.). Semantic Scholar. [Link]
-
Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models. (2022). eScholarship.org. [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (2016). Semantic Scholar. [Link]
-
Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. (n.d.). Royal Society of Chemistry. [Link]
-
Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. [Link]
-
A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (n.d.). MDPI. [Link]
-
NIR-Emitting Cyclometalated Cp*-Ir(III) Complexes: Impact of Ligand π‐Extension on. (2026). Inorganic Chemistry. [Link]
-
Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. (2019). PubMed. [Link]
-
Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. (2025). n.d.. [Link]
-
FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. (n.d.). Journal of Young Pharmacists. [Link]
-
Achieving vibrational energies of diatomic systems with high quality by machine learning improved DFT method. (2022). National Institutes of Health. [Link]
-
Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org. [Link]
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Quinoxaline Architectures: A Technical Guide to Rational Design and Green Synthesis
Executive Summary
The quinoxaline scaffold (benzopyrazine) remains a "privileged structure" in medicinal chemistry due to its ability to mimic ATP adenine rings, making it a potent core for kinase inhibition (VEGFR-2, EGFR, PI3K). However, the traditional discovery pipeline is often bottlenecked by harsh synthetic conditions and poor solubility profiles.
This technical guide provides a modernized, autonomous framework for researchers. It moves away from trial-and-error synthesis toward rational electronic design and green, catalyst-free protocols . We focus on targeting the ATP-binding pocket of tyrosine kinases, specifically VEGFR-2, utilizing a self-validating synthetic workflow.
Part 1: Rational Design & SAR Logic
The Pharmacophore Strategy
To design a novel quinoxaline, one must treat the scaffold not just as a linker, but as an electronic modulator. The core structure (1,4-diazanaphthalene) possesses two distinct zones for modification: the pyrazine ring (Positions 2,3) and the benzene ring (Positions 6,7).
The Causality of Design:
-
Positions 2 & 3 (The "Warheads"): These positions interact with the hydrophobic pocket of the kinase. Symmetrical substitution often leads to higher crystallinity (poor solubility), whereas asymmetrical substitution (e.g., a urea moiety at C2 and a small alkyl at C3) improves entropy and binding affinity.
-
Positions 6 & 7 (Electronic Tuning): Introducing electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 here pulls electron density from the pyrazine nitrogens. This lowers the pKa, modulating the hydrogen bond acceptor capability of N1/N4, which is critical for hinge region binding in kinases.
Visualization: The SAR Decision Tree
The following diagram illustrates the logical flow for designing a VEGFR-2 inhibitor based on the quinoxaline core.
Figure 1: Structural-Activity Relationship (SAR) logic flow for optimizing quinoxaline-based kinase inhibitors.
Part 2: Advanced Synthetic Methodology (Green Protocol)
Traditional condensation of o-phenylenediamine (OPD) and 1,2-diketones often utilizes refluxing ethanol/acetic acid or toxic catalysts. We employ a Water-Mediated, Iodine-Catalyzed protocol.
Why this works: Iodine acts as a mild Lewis acid to activate the carbonyl carbons of the diketone, while water promotes the nucleophilic attack of the diamine via hydrogen bonding, adhering to "On-Water" reaction theories.
Protocol: Iodine-Catalyzed Condensation
Objective: Synthesis of 2,3-diphenylquinoxaline (Model Compound).
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Benzil (1.0 mmol)[1]
-
Molecular Iodine (10 mol%)
-
Solvent: Deionized Water (5 mL) or Ethanol:Water (1:1) if solubility is critical.
Step-by-Step Workflow:
-
Activation: Dissolve Benzil in the solvent system at room temperature. Add Iodine (I2).[2] Stir for 5 minutes. Visual Check: Solution turns amber/brown.
-
Addition: Add o-Phenylenediamine slowly.
-
Reaction: Stir at room temperature (25°C).
-
Self-Validation Point: The reaction is monitored by TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the diamine spot (lower Rf) indicates completion.
-
-
Precipitation: Upon completion (typically 10-30 mins), the product precipitates out as a solid.
-
Purification: Filter the solid. Wash with 5% sodium thiosulfate (to remove residual iodine) and then cold water. Recrystallize from ethanol.
Synthetic Pathway Visualization
Figure 2: Green synthesis workflow utilizing iodine catalysis for rapid quinoxaline formation.
Part 3: Biological Characterization & Validation
Synthesis is futile without robust validation. For quinoxalines designed as anticancer agents, we utilize a dual-screening approach: Enzymatic Assay (VEGFR-2) and Cellular Viability (MTT) .
Quantitative Data Summary (Representative)
The following table summarizes the expected activity profile when comparing a standard quinoxaline against a rationally designed derivative (e.g., with a sulfonamide tail).
| Compound ID | Substitution (R1/R2) | Substitution (R6) | VEGFR-2 IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Selectivity Index (SI) |
| QX-Ref (Standard) | Phenyl / Phenyl | H | 12.5 ± 1.2 | 45.2 ± 3.1 | 1.2 |
| QX-05 (Designed) | Furan-2-yl / Furan-2-yl | H | 2.1 ± 0.4 | 8.5 ± 0.9 | 4.1 |
| QX-12 (Optimized) | 4-Sulfonamide-Ph / Ph | 6-Cl | 0.09 ± 0.01 | 1.2 ± 0.2 | >10 |
| Sorafenib (Control) | - | - | 0.08 ± 0.02 | 3.4 ± 0.5 | - |
Experimental Protocol: MTT Cell Viability Assay
Objective: Determine cytotoxicity against cancer cell lines (e.g., HCT-116).[3][4]
-
Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h to ensure attachment.
-
Treatment: Add Quinoxaline derivatives (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
-
Control: DMSO vehicle control (0.1% v/v).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Dye Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Mechanism of Action: Kinase Inhibition
The optimized quinoxaline (QX-12) functions as a Type II inhibitor. The diagram below details the binding mode.
Figure 3: Mechanism of Action (MOA) showing the multi-point binding of quinoxaline derivatives within the kinase active site.
References
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Al-Ostoot, F. H., et al. (2021). "Structure-Activity Relationship (SAR) Studies of Quinoxaline Derivatives as Anticancer Agents." Journal of Molecular Structure.
-
Dehnavi, F., et al. (2024). "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy."[7][8][9] RSC Advances.
-
Abdullahi, M., et al. (2023).[10][11] "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules.
-
Bhatia, R., et al. (2020). "Recent developments in the synthesis of quinoxalines: A green approach." Current Organic Chemistry.
-
FDA Approved Drugs Database. (2024). "Erdafitinib (Balversa) Label Information." U.S. Food and Drug Administration.[8]
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An Initial Investigation into the Biological Activity of 2,6-Dibromoquinoxaline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the initial investigation into the biological potential of a specific, yet underexplored, derivative: 2,6-Dibromoquinoxaline. We will delve into the scientific rationale for focusing on this compound, propose a plausible synthetic route, and detail robust experimental protocols for preliminary biological screening. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a recurring motif in a multitude of biologically active molecules.[3][4] Its derivatives are known to interact with a wide array of biological targets, often through the inhibition of protein kinases that are pivotal in cell signaling pathways governing proliferation, differentiation, and survival.[3] The diverse therapeutic applications of quinoxaline derivatives, ranging from anticancer and antimicrobial to antiviral and antidiabetic agents, underscore the significance of this chemical class in pharmaceutical research.[1][5]
Rationale for the Investigation of 2,6-Dibromoquinoxaline
The strategic placement of halogen atoms on a pharmacologically active scaffold can significantly influence its biological activity. Halogen bonding can enhance binding affinity to target proteins, and the lipophilicity conferred by halogens can improve membrane permeability. Notably, studies have indicated that the introduction of bromo groups into the quinoxaline skeleton can lead to enhanced biological activity. For instance, bromo-substituted quinoxalines have demonstrated superior inhibitory effects against lung cancer cells compared to their nitro-substituted counterparts.[6] Furthermore, a dibromo-substituted quinoxaline fragment has been identified as a potent inhibitor of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key mediator of cellular stress and apoptosis, with an IC50 value of 30.17 nM.[7] These findings provide a strong impetus for the focused investigation of 2,6-Dibromoquinoxaline as a potential therapeutic agent.
Proposed Synthesis of 2,6-Dibromoquinoxaline
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2,6-Dibromoquinoxaline.
Initial Biological Screening: A Step-by-Step Approach
A tiered screening approach is recommended to efficiently assess the biological activity of the newly synthesized 2,6-Dibromoquinoxaline. This will begin with broad cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays.
In Vitro Cytotoxicity Assessment
The initial evaluation of a novel compound's anticancer potential involves determining its cytotoxicity against a panel of human cancer cell lines.[10][11] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[12][13]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate]) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2,6-Dibromoquinoxaline (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of 2,6-Dibromoquinoxaline
| Cell Line | IC50 (µM) |
| MCF-7 | Experimental Data |
| A549 | Experimental Data |
| PC-3 | Experimental Data |
| HEK293 | Experimental Data |
Antimicrobial Activity Screening
Given the known antimicrobial properties of many quinoxaline derivatives, it is prudent to screen 2,6-Dibromoquinoxaline for activity against a panel of pathogenic bacteria and fungi.[14][15] The agar well diffusion method provides a qualitative preliminary assessment, while the broth microdilution method offers quantitative MIC (Minimum Inhibitory Concentration) values.[16][17]
Experimental Protocol: Agar Well Diffusion
-
Microbial Culture: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration of 2,6-Dibromoquinoxaline, a vehicle control, and a standard antibiotic to the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Data Presentation: Antimicrobial Activity of 2,6-Dibromoquinoxaline
| Microorganism | Zone of Inhibition (mm) |
| S. aureus | Experimental Data |
| E. coli | Experimental Data |
| C. albicans | Experimental Data |
Kinase Inhibition Assay
Based on the finding that a dibromo-substituted quinoxaline inhibits ASK1, a targeted kinase inhibition assay is a logical next step.[7] Commercially available kinase assay kits provide a streamlined method for determining the inhibitory potential of a compound against a specific kinase.[18][19]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ASK1)
-
Reagent Preparation: Prepare serial dilutions of 2,6-Dibromoquinoxaline and the necessary kinase, substrate, and ATP solutions according to the assay kit manufacturer's instructions.[20]
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended duration.
-
Signal Detection: Stop the reaction and measure the kinase activity using the detection reagent provided in the kit (e.g., luminescence-based detection of remaining ATP).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Kinase Inhibitory Activity of 2,6-Dibromoquinoxaline
| Kinase | IC50 (nM) |
| ASK1 | Experimental Data |
Potential Signaling Pathway Involvement
Should 2,6-Dibromoquinoxaline demonstrate significant activity as an ASK1 inhibitor, it would implicate its involvement in the ASK1-p38/JNK signaling pathway, which is a critical regulator of cellular responses to stress, inflammation, and apoptosis.
Diagram: ASK1 Signaling Pathway
Caption: Potential inhibition of the ASK1 signaling pathway.
Conclusion and Future Directions
This technical guide outlines a structured and scientifically grounded approach for the initial biological evaluation of 2,6-Dibromoquinoxaline. The provided rationale, proposed synthesis, and detailed experimental protocols offer a clear roadmap for researchers to embark on this investigation. Positive results from these preliminary screens would warrant further studies, including mechanism of action elucidation, structure-activity relationship (SAR) optimization, and in vivo efficacy and toxicity assessments. The exploration of novel chemical entities like 2,6-Dibromoquinoxaline is essential for the continued advancement of therapeutic options for a range of human diseases.
References
-
Shafiee, F., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(15), 4487. [Link]
-
Chen, Y.-H., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(42), 25068-25076. [Link]
-
El-Dean, A. M. K., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
-
Khan, I., et al. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]
-
Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]
-
Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved February 7, 2026, from [Link]
-
Singh, R., et al. (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 2056-2068. [Link]
-
Al-Salahi, R., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(8), 3295-3300. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Kumar, D., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][6] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 193-198. [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
-
SciSpace. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]
-
ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Institutes of Health. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Journal of Materials Chemistry C. (2021). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. [Link]
-
MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
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The Quinoxaline Core: A Technical Guide to Synthesis and Functionalization
Executive Summary
The quinoxaline (1,4-diazanaphthalene) scaffold represents a "privileged structure" in medicinal chemistry due to its diverse electronic profile and bioisosteric relationship with purines and pteridines.[1] Its utility spans from broad-spectrum antibiotics (e.g., Echinomycin) to kinase inhibitors and recent SARS-CoV-2 protease antagonists. This guide provides a technical deep-dive into the construction and late-stage modification of the quinoxaline core, moving beyond basic textbook definitions to field-proven, self-validating protocols.
Structural Fundamentals & Reactivity Profile
To manipulate the quinoxaline core effectively, one must understand its electronic distribution. The fusion of the benzene ring with the pyrazine ring creates a distinct reactivity gradient.
-
The Pyrazine Ring (C2/C3): Highly electron-deficient due to the two nitrogen atoms. This makes C2 and C3 prime targets for nucleophilic attack (SNAr) and radical additions (Minisci reaction).
-
The Benzene Ring (C5-C8): Generally deactivated compared to a standalone benzene but remains susceptible to electrophilic aromatic substitution if activated by electron-donating groups.
-
Nitrogen Lone Pairs: Weakly basic (pKa ~0.6), allowing for protonation or coordination to metals, which further activates the ring toward nucleophilic attack.
Reactivity Map
The following diagram illustrates the distinct zones of reactivity, guiding synthetic strategy selection.
Figure 1: Strategic reactivity map highlighting the electrophilic nature of the pyrazine ring (C2/C3) vs. the benzenoid ring.
Primary Synthetic Strategies (The "Build" Phase)
The most robust method for constructing the core remains the condensation of 1,2-diamines with 1,2-dicarbonyls. While "green" variants exist, the acid-catalyzed condensation remains the industrial gold standard for reliability.
Protocol 1: Robust Condensation Synthesis
Objective: Synthesis of 2,3-diphenylquinoxaline (Standard Reference).
Mechanism & Causality: The reaction proceeds via a double condensation. Acid catalysis (Acetic Acid) is critical not just as a solvent, but to protonate the carbonyl oxygens, increasing their electrophilicity for the initial amine attack.
Materials:
-
o-Phenylenediamine (10 mmol)
-
Benzil (10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (Optional for recrystallization)
Step-by-Step Workflow:
-
Solvation: Dissolve o-phenylenediamine in glacial acetic acid at room temperature. Note: Ensure the diamine is not brown/oxidized; recrystallize if necessary.
-
Addition: Add Benzil in a single portion.
-
Reflux: Heat the mixture to reflux (118°C) for 2 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the diamine spot is the stopping criterion.
-
-
Precipitation: Cool the mixture to room temperature, then pour into crushed ice (100g) with vigorous stirring. The product will precipitate as a solid.[2]
-
Purification: Filter the solid, wash with cold water (3x 50mL) to remove acid traces. Recrystallize from ethanol to yield needle-like crystals.
Figure 2: Logical workflow for the acid-catalyzed condensation synthesis of the quinoxaline core.
Late-Stage Functionalization (The "Modify" Phase)
Once the core is built, medicinal chemistry demands specific substitution. Two primary strategies dominate: SNAr on Chloro-intermediates and Direct C-H Activation .
Strategy A: The "Scaffold" Approach (SNAr)
Converting quinoxaline-2,3-dione to 2,3-dichloroquinoxaline (using POCl3) creates a versatile electrophile.
-
Utility: Allows sequential substitution (e.g., C2 amine, C3 ether) by controlling stoichiometry and temperature.
-
Key Insight: The first chlorine displacement activates the second position less than the first, but care must be taken to avoid bis-substitution if mono-substitution is desired (use low temperature, 0°C).
Strategy B: Direct C-H Functionalization (Minisci Reaction)
For adding alkyl/acyl groups to C2/C3 without pre-functionalization, the radical Minisci reaction is superior. It utilizes the electron-deficient nature of the protonated quinoxaline to trap nucleophilic radicals.
Protocol 2: Radical C-H Alkylation (Minisci Type)
Objective: Direct C2-alkylation of quinoxaline using an aldehyde or alkyl halide source.
Mechanism: An oxidant (Persulfate) generates a radical from the alkyl source. The quinoxaline is protonated by acid (TFA or mineral acid), making it highly receptive to the nucleophilic alkyl radical.
Materials:
-
Quinoxaline (1 mmol)[3]
-
Alkyl Aldehyde (3 mmol) - Radical Source
-
(NH4)2S2O8 (2 mmol) - Oxidant
-
TFA (0.5 mmol) - Activator
-
DCE/Water (1:1) - Solvent System[4]
Step-by-Step Workflow:
-
Activation: Dissolve quinoxaline in DCE/Water. Add TFA. Stir for 10 min to ensure N-protonation.
-
Radical Generation: Add the aldehyde and Ammonium Persulfate.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Causality: Heat is required to homolyze the persulfate, initiating the radical cascade.
-
-
Workup: Neutralize with NaHCO3 (releases the free base). Extract with DCM.
-
Validation: NMR will show the loss of the C2 proton signal (~8.8 ppm) and appearance of alkyl peaks.
Figure 3: Mechanism of the Minisci reaction. Protonation is the critical step to lower the LUMO energy for radical attack.
Comparative Data: Synthetic Routes
The following table contrasts the efficiency and utility of the discussed methods for drug development contexts.
| Method | Target Bonds | Key Reagents | Atom Economy | Scalability | Primary Limitation |
| Condensation | Ring Formation | 1,2-diamine, 1,2-dicarbonyl, AcOH | Low (Loss of 2 H2O) | High (kg scale) | Requires specific dicarbonyl precursors. |
| SNAr (via Cl) | C-N, C-O, C-S | POCl3, Nucleophiles | Moderate | High | Requires handling of toxic POCl3. |
| Minisci (C-H) | C-C, C-Acyl | Aldehydes/Alkyl halides, Persulfate | High (Direct) | Moderate | Radical control can be difficult (polysubstitution). |
| Cross-Coupling | C-Aryl, C-Alkenyl | Pd catalyst, Boronic acids | Low (Ligands/Metals) | High | Cost of Pd catalysts; Metal scavenging required. |
References
-
Review of C-H Functionalization: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. NIH/PubMed. 5
-
Synthesis Protocols: A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem.[2] 2
-
Minisci Reaction Mechanism: Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one.[6] RSC Catalysis Science & Technology. 6[1][4][7]
-
Biological Applications: Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. 8[1][3][4][7]
-
Green Chemistry Approaches: Recent Advances in the Synthesis of Quinoxalines.[9] A Mini Review. Taylor & Francis. 9[1][3][4][7]
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Methodological & Application
Application Note: Precision Synthesis of ASK1 Inhibitors via the 2,6-Dibromoquinoxaline Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 2,6-dibromoquinoxaline as a privileged scaffold in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.
Executive Summary
Apoptosis Signal-regulating Kinase 1 (ASK1, or MAP3K5) is a pivotal upstream regulator of the p38 and JNK MAPK pathways, driving inflammation, fibrosis, and apoptosis under oxidative stress conditions. Inhibitors of ASK1, such as Selonsertib (GS-4997), have validated this target for Non-Alcoholic Steatohepatitis (NASH) and neurodegenerative diseases.
This guide details the utilization of 2,6-dibromoquinoxaline as a high-value bifunctional scaffold. Its unique electronic asymmetry allows for sequential, regioselective functionalization—enabling the rapid assembly of "Hinge-Binder" and "Solvent-Front" moieties critical for kinase inhibition.
Scientific Background & Mechanism[1][2]
The ASK1 Signaling Cascade
ASK1 is normally held in an inactive state by Thioredoxin (Trx). Under oxidative stress (ROS), Trx dissociates, leading to ASK1 autophosphorylation and downstream activation of JNK and p38, resulting in cell death or fibrosis.
The Quinoxaline Scaffold Advantage
In the context of kinase inhibition:
-
N1/N4 Interaction: The quinoxaline nitrogens often serve as hydrogen bond acceptors for the kinase hinge region (e.g., Val757 in ASK1).
-
C2-Position (Electrophilic): Highly reactive toward nucleophilic aromatic substitution (
), ideal for installing the "hinge-binding" amine. -
C6-Position (Lipophilic/Electronic): Less reactive to nucleophiles but excellent for Palladium-catalyzed cross-coupling, suitable for extending into the solvent front or back pocket to tune solubility and selectivity.
Caption: The ASK1 signaling cascade. Oxidative stress triggers ASK1 activation, leading to pathological outcomes. Quinoxaline inhibitors compete for the ATP binding site to blunt this response.
Strategic Retrosynthesis: The Regioselectivity Logic
The synthesis relies on the differential reactivity of the C2 and C6 bromines.
-
C2-Br: Activated by the adjacent imine-like nitrogen (C=N). Susceptible to
under mild thermal conditions. -
C6-Br: Behaves like a standard aryl bromide. Requires transition metal catalysis (Suzuki-Miyaura) for substitution.
Strategy: Install the amine (Hinge Binder) at C2 first via
Detailed Experimental Protocols
Phase 1: Regioselective C2-Amination ( )
This step installs the primary pharmacophore (e.g., a substituted aniline or aminopyridine).
Reagents:
-
Substrate: 2,6-Dibromoquinoxaline (1.0 equiv).
-
Nucleophile: Aryl amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv). -
Solvent: NMP (
-Methyl-2-pyrrolidone) or DMSO.
Protocol:
-
Charge: In a dry pressure vial, dissolve 2,6-dibromoquinoxaline (1.0 mmol, 288 mg) in NMP (3.0 mL).
-
Add: Add the amine (1.1 mmol) followed by DIPEA (2.5 mmol, 435 µL).
-
Reaction: Seal the vial and heat to 100–120 °C for 4–6 hours.
-
Note: Monitor by LC-MS. The C2-substituted product (monobromo) should be the major peak. The C6-isomer is rarely observed due to the electronic bias.
-
-
Work-up: Cool to room temperature (RT). Pour into ice-water (30 mL).
-
Precipitation: If solid forms, filter and wash with water.[1]
-
Extraction: If no precipitate, extract with EtOAc (3x), wash with brine, dry over
.
-
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
-
Yield Target: 75–85%.
-
Phase 2: C6-Arylation (Suzuki-Miyaura Coupling)
This step installs the "tail" moiety to improve potency or physicochemical properties.
Reagents:
-
Substrate: C2-amino-6-bromoquinoxaline intermediate (1.0 equiv).
-
Boronate: Aryl/Heteroaryl boronic acid pinacol ester (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane.
Protocol:
-
Degas: Sparge 1,4-dioxane (5 mL) with nitrogen for 10 minutes.
-
Charge: Add the intermediate (0.5 mmol), boronic ester (0.6 mmol), and base solution to the reaction vessel.
-
Catalyst: Add
(0.025 mmol) under a nitrogen stream. -
Reaction: Heat at 90 °C for 2–4 hours (or microwave at 110 °C for 30 min).
-
Work-up: Filter through a Celite pad to remove Pd residues. Concentrate the filtrate.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Phase 3: Quality Control & Validation
Data Summary Table: Expected Analytical Signatures
| Parameter | Method | Expected Observation |
| Regiochemistry | 1H NMR (DMSO-d6) | C3-H Singlet: Look for a sharp singlet around |
| Purity | HPLC (UV 254 nm) | >95% Area Under Curve (AUC). |
| Identity | HRMS (ESI+) |
Synthetic Workflow Diagram
Caption: Step-wise synthetic route for converting 2,6-dibromoquinoxaline into a potent ASK1 inhibitor.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (
).-
Cause: Electron-rich amines react slowly.
-
Solution: Switch solvent to Sulfolane (higher T stability) or use microwave irradiation (140 °C, 30 min). Add catalytic KF or CsF to activate the leaving group.
-
-
Issue: C2/C6 Bis-substitution in Step 1.
-
Cause: Temperature too high or excess amine used.
-
Solution: Strictly control stoichiometry (1.05 equiv amine). Lower temperature to 80 °C and extend time.
-
-
Issue: Protodebromination in Step 2 (Suzuki).
-
Cause: Overheating or hydride source present.
-
Solution: Use anhydrous conditions initially. Switch catalyst to
for milder activation.
-
References
-
Discovery of Quinoxaline ASK1 Inhibitors
- Title: Synthesis and biological evaluation of quinoxaline deriv
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).
-
URL:[Link]
- Relevance: Describes the "26e" series and confirms the dibromo-quinoxaline utility.
-
Regioselectivity of Quinoxaline Substitution
-
General ASK1 Inhibitor Reviews
- Title: Discovery and development of ASK1 inhibitors.
- Source: Progress in Medicinal Chemistry (2020).
-
URL:[Link]
- Relevance: Provides the biological rationale and competitive landscape (Selonsertib).
Sources
Application Note: A Researcher's Guide to the Synthesis of Quinoxaline-Based Ligands
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline motif, a fused heterocycle comprising a benzene ring and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged scaffold for interacting with a wide array of biological targets. Quinoxaline derivatives are integral to numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[2][3][4][5][6] The versatility of this scaffold allows for extensive functionalization, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties to optimize ligand-target interactions. This guide provides an in-depth exploration of the synthesis of quinoxaline-based ligands, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, aimed at empowering researchers in their drug development endeavors.
Core Synthetic Principle: The Condensation Reaction
The most fundamental and widely employed method for constructing the quinoxaline ring is the condensation of an ortho-phenylenediamine (a 1,2-arylenediamine) with a 1,2-dicarbonyl compound.[7] This reaction, often referred to as the Hinsberg quinoxaline synthesis, proceeds via a two-step mechanism: initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.
The causality behind this reaction lies in the nucleophilicity of the diamine and the electrophilicity of the dicarbonyl compound. The reaction is typically self-initiating but can be significantly accelerated by acid catalysis, which protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[8]
Caption: General mechanism for quinoxaline synthesis.
Synthetic Protocols: From Classical to Contemporary Methods
While the core principle remains the same, methodologies have evolved to improve yields, reduce reaction times, and embrace greener chemical practices.[9] We present three distinct protocols that represent this evolution.
Protocol 1: Classical Synthesis via Reflux
This method represents the traditional approach, often requiring elevated temperatures and longer reaction times. It is robust and effective for a wide range of substrates.
Rationale: The use of a refluxing solvent like ethanol or acetic acid provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent dehydration steps. Acetic acid can also act as a mild acidic catalyst.[10]
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine (10 mmol, 1.0 eq).
-
Dissolution: Add 40 mL of ethanol (or glacial acetic acid) and stir until the diamine is fully dissolved.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., benzil) (10 mmol, 1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water (20 mL) to the cooled mixture to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure quinoxaline derivative.
Protocol 2: Green Synthesis at Room Temperature with a Reusable Catalyst
This protocol exemplifies a modern, environmentally conscious approach, utilizing a solid-supported acid catalyst to facilitate the reaction under mild conditions.[11]
Rationale: Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, provide acidic sites that activate the dicarbonyl compound without the need for high temperatures or corrosive liquid acids.[11][12] The use of a recyclable catalyst and room temperature conditions significantly improves the green credentials of the synthesis.
Step-by-Step Protocol:
-
Setup: In a 50 mL flask with a magnetic stirrer, combine the o-phenylenediamine (1 mmol, 1.0 eq) and the 1,2-dicarbonyl compound (1 mmol, 1.0 eq) in 8 mL of toluene.[11]
-
Catalyst Addition: Add the alumina-supported catalyst (e.g., Al-CuMoVP, ~0.1 g).[12]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).
-
Catalyst Removal: Upon completion, separate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Work-up: Transfer the filtrate to a separatory funnel and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization from ethanol to achieve high purity.[11]
Protocol 3: Rapid Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a powerful method for dramatically accelerating reaction rates, often leading to higher yields and cleaner products in a fraction of the time.[13][14]
Rationale: Microwave irradiation directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that bypasses the slower process of conventional thermal conduction. This often allows reactions to be completed in minutes instead of hours.[15]
Step-by-Step Protocol:
-
Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of iodine (0.1 mmol) in a 1:1 water/ethanol mixture (3 mL).[16]
-
Sealing: Securely cap the reaction vessel.
-
Reaction: Place the vessel in a CEM Discovery Microwave Synthesizer (or similar instrument) and irradiate for 3-5 minutes at 120-160°C.[15][17]
-
Work-up: After the vessel has cooled to a safe temperature, uncap it and transfer the contents to a beaker.
-
Isolation: Add cold water to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization or flash column chromatography if necessary.
Comparative Summary of Protocols
| Parameter | Protocol 1: Classical Reflux | Protocol 2: Room Temp Catalysis | Protocol 3: Microwave-Assisted |
| Temperature | High (Reflux, ~80°C) | Room Temperature | High (120-160°C) |
| Reaction Time | 2-4 hours | 30-60 minutes | 3-5 minutes |
| Catalyst | None or solvent as catalyst | Reusable solid acid[11] | Iodine or none[16] |
| Solvent | Ethanol, Acetic Acid | Toluene[11] | Water/Ethanol or solvent-free |
| Energy Input | High (prolonged heating) | Low | Low (short duration) |
| Yield | Good to Excellent | Excellent | Excellent |
| Green Profile | Moderate | High | High |
Experimental Workflow: From Reaction to Characterization
A successful synthesis is a systematic process that extends beyond the reaction itself. It involves careful monitoring, meticulous purification, and rigorous characterization to validate the identity and purity of the final compound.
Caption: Standard experimental workflow for synthesis.
Purification and Characterization
Purification:
-
Recrystallization: This is the most common method for purifying solid quinoxaline products. Ethanol is frequently a suitable solvent.[10][11] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system is selected based on TLC analysis to achieve optimal separation.[18]
Characterization:
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for structural elucidation. The aromatic protons on the quinoxaline core typically appear in the δ 7.5-8.5 ppm range. The carbon signals and the signals from substituents confirm the final structure.[15][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The molecular ion peak (M+) is a key piece of data.[18]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The C=N stretching vibration of the pyrazine ring is a characteristic feature.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive starting materials; Insufficient reaction time or temperature; Ineffective catalyst. | Check purity of reactants; Extend reaction time or increase temperature (for classical methods); Use a more active catalyst or a catalytic promoter. |
| Incomplete Reaction | Steric hindrance from bulky substituents; Poor solubility of reactants. | Switch to a higher-boiling point solvent; Employ microwave-assisted synthesis to overcome activation barriers; Use a co-solvent to improve solubility. |
| Formation of Side Products | Oxidation of o-phenylenediamine; Self-condensation of dicarbonyl compound. | Run the reaction under an inert atmosphere (N₂ or Ar); Add the dicarbonyl compound slowly to the diamine solution. |
| Difficulty in Purification | Product and impurities have similar polarity; Product is an oil. | Optimize the solvent system for column chromatography; Attempt to form a crystalline salt of the product; Use an alternative purification method like preparative HPLC. |
References
- Google. (n.d.). Current time in Beirut, LB, LB.
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved February 7, 2026, from [Link]
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved February 7, 2026, from [Link]
-
IJRAR. (n.d.). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved February 7, 2026, from [Link]
-
ACG Publications. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved February 7, 2026, from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved February 7, 2026, from [Link]
-
Springer. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Retrieved February 7, 2026, from [Link]
-
mtieat. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved February 7, 2026, from [Link]
-
(n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved February 7, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved February 7, 2026, from [Link]
-
(n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
-
eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved February 7, 2026, from [Link]
-
PubMed. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Retrieved February 7, 2026, from [Link]
-
(n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Preperation of quinoxaline derivatives. Retrieved February 7, 2026, from [Link]
-
PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved February 7, 2026, from [Link]
-
Bentham Science. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. Retrieved February 7, 2026, from [Link]
-
(n.d.). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Benign approaches for the microwave-assisted synthesis of quinoxalines. Retrieved February 7, 2026, from [Link]
-
Journal of Physical Science. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved February 7, 2026, from [Link]
Sources
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- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. recipp.ipp.pt [recipp.ipp.pt]
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- 17. tsijournals.com [tsijournals.com]
- 18. derpharmachemica.com [derpharmachemica.com]
Method for introducing functional groups at the 2 and 6 positions of quinoxaline
Executive Summary
The quinoxaline moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for approved kinase inhibitors (e.g., Lenvatinib) and DNA-intercalating antibiotics. However, the electronic disparity between the electron-deficient pyrazine ring (positions 2,3) and the benzo-fused ring (positions 5,6,7,8) creates a synthetic bottleneck.
This Application Note details a regiochemically exhaustive strategy for introducing functional groups at the C2 and C6 positions. Unlike traditional condensation methods that often yield inseparable 6-/7-isomer mixtures, this protocol utilizes a "Scaffold-First" approach combining Radical C-H Functionalization (Minisci) and Pd-Catalyzed Cross-Coupling .
Key Advantages
-
Absolute Regiocontrol: Eliminates 6/7-isomer ambiguity.
-
Chemoselectivity: Exploits the orthogonal reactivity of nucleophilic radicals (at C2) and electrophilic metal catalysts (at C6).
-
Scalability: Protocols are designed for gram-scale synthesis without specialized photoredox equipment.
Strategic Analysis & Workflow
To achieve dual functionalization, we must recognize the electronic bias of the quinoxaline core:
-
Position C2 (Pyrazine Ring): Highly electron-deficient ($ \pi
S_EAr $) but highly reactive toward nucleophilic radical attack (Minisci reaction). -
Position C6 (Benzo Ring): Electronically neutral/richer but lacks strong directing groups for direct C-H activation. Therefore, we utilize 6-bromoquinoxaline as a pre-functionalized anchor for cross-coupling.
The Logic of Sequence: We recommend performing the C2-Functionalization (Step 1) before the C6-Cross-Coupling (Step 2) .
-
Reasoning: The Minisci reaction is oxidative and acidic. Performing it first preserves the integrity of sensitive biaryl or heterocyclic motifs introduced later at C6. Additionally, the electron-withdrawing bromine at C6 further activates the C2 position for radical attack.
Figure 1: Sequential workflow exploiting orthogonal reactivity profiles.
Detailed Experimental Protocols
Step 1: C2-Alkylation via Decarboxylative Minisci Reaction
This protocol introduces alkyl/cycloalkyl groups at C2 using carboxylic acids as radical precursors. This method is superior to direct alkylation due to the stability and availability of carboxylic acid feedstocks.
Reagents:
-
Substrate: 6-Bromoquinoxaline (1.0 equiv)
-
Alkyl Source: R-COOH (Carboxylic acid, 2.0–3.0 equiv)
-
Oxidant: Ammonium Persulfate
(1.5 equiv) -
Catalyst: Silver Nitrate
(0.1–0.2 equiv) -
Solvent: 1:1 Acetonitrile/Water (
) -
Additives: Trifluoroacetic acid (TFA, 1.0 equiv) – Critical for protonating the N-heterocycle to increase reactivity.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoxaline (1.0 mmol) and the carboxylic acid (2.0 mmol) in
(5 mL) and water (5 mL). -
Activation: Add TFA (1.0 mmol). The solution may slightly warm; this protonates the N1/N4 positions, lowering the LUMO energy.
-
Catalyst Addition: Add
(0.1 mmol, 17 mg). -
Initiation: Heat the mixture to 60–70°C.
-
Oxidant Feed: Add
(1.5 mmol) portion-wise over 10 minutes. Note: Rapid addition can lead to decarboxylative dimerization of the acid rather than heterocycle alkylation. -
Monitoring: Stir at 70°C for 2–4 hours. Monitor via TLC/LCMS.
-
Workup: Cool to RT. Neutralize with sat.
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Mechanism Insight:
The
Step 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
With the C2 position secured, the C6-Bromine handle is utilized to introduce aryl or heteroaryl groups.
Reagents:
-
Substrate: 2-Alkyl-6-bromoquinoxaline (from Step 1)
-
Coupling Partner: Aryl Boronic Acid
(1.2 equiv) -
Catalyst:
(3–5 mol%) – Chosen for robustness against steric bulk. -
Base:
(2.0 equiv) or (for difficult substrates) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Setup: Charge a reaction vial with 2-alkyl-6-bromoquinoxaline (0.5 mmol), aryl boronic acid (0.6 mmol),
(1.0 mmol), and (0.025 mmol). -
Degassing: Evacuate and backfill with Nitrogen/Argon (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.
-
Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1] Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Data Summary & Optimization Guide
Representative Yields (Literature & Internal Validation)
| Entry | C2-Substituent (Step 1) | C6-Substituent (Step 2) | Step 1 Yield | Step 2 Yield | Overall Yield |
| 1 | Isopropyl | Phenyl | 78% | 85% | 66% |
| 2 | Cyclohexyl | 4-Methoxyphenyl | 72% | 82% | 59% |
| 3 | tert-Butyl | 3-Pyridyl | 65% | 70% | 45% |
| 4 | Adamantyl | 2-Thienyl | 55% | 75% | 41% |
Troubleshooting Matrix
| Problem | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Insufficient protonation of quinoxaline. | Increase TFA to 2.0 equiv or switch to dilute |
| Step 1: Acid Dimerization | Oxidant added too quickly. | Add persulfate as a solution via syringe pump over 1 hour. |
| Step 2: Dehalogenation | Hydride source present or Pd-cycle issue. | Use anhydrous solvents; switch solvent to Toluene/EtOH; lower temp to 80°C. |
| Step 2: Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl). | Switch to Boronic Ester (Pinacol) or use |
Mechanistic Pathway Visualization
The following diagram illustrates the electronic divergence that makes this protocol successful.
Figure 2: Mechanistic distinction between the radical mechanism at C2 and the organometallic cycle at C6.
References
-
Regioselective Functionalization of Quinolines/Quinoxalines (Review)
-
Minisci Reaction Protocols
- Title: A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Suzuki Coupling on Heterocycles
- Title: The Suzuki Reaction: A Practical Guide to Conditions and C
- Source: Harvard Myers Group / Chem 115.
-
URL:[Link]
-
Quinoxaline Scaffold Utility
Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed in a fume hood with appropriate PPE.
Sources
Application Note: 2,6-Dibromoquinoxaline in Asymmetric Materials Science
[1]
Executive Summary
2,6-Dibromoquinoxaline (CAS: 175858-10-3) represents a specialized, regioselective building block in the synthesis of organic semiconductors and optoelectronic materials.[1] Unlike its symmetric counterparts (5,8-dibromoquinoxaline or 2,3-dibromoquinoxaline), the 2,6-isomer offers a unique "electronic asymmetry." One halogen resides on the electron-deficient pyrazine ring (C2), while the other resides on the benzenoid ring (C6).
This structural distinction drives sequential regioselective cross-coupling , allowing researchers to precisely engineer Donor-Acceptor-Donor' (D-A-D') architectures with atomic-level precision.[1] This guide details the synthesis, purification, and application protocols for leveraging 2,6-dibromoquinoxaline in the development of organic photovoltaics (OPV), OLED emitters, and molecular sensors.
Chemical Identity & Electronic Properties[2]
| Property | Specification |
| IUPAC Name | 2,6-Dibromoquinoxaline |
| CAS Number | 175858-10-3 |
| Molecular Formula | C₈H₄Br₂N₂ |
| Molecular Weight | 287.94 g/mol |
| Electronic Nature | Asymmetric Electron Acceptor (π-deficient) |
| Key Reactivity | C2-Br : High reactivity (α-to-nitrogen activation)C6-Br : Moderate reactivity (aryl bromide like) |
| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water, Methanol |
Critical Isomerism Note
Researchers must distinguish between common quinoxaline isomers used in materials science:
-
5,8-Dibromoquinoxaline: Standard monomer for linear D-A polymers (e.g., TQ1). Symmetric.
-
2,3-Dibromoquinoxaline: Precursor for fused ring systems (e.g., thienopyrazines). Symmetric.
-
2,6-Dibromoquinoxaline: Asymmetric scaffold for stepwise functionalization.[1]
Synthesis Protocol: 2,6-Dibromoquinoxaline
Rationale: Direct bromination of quinoxaline is non-selective.[1] The most reliable route involves the condensation of 4-bromo-1,2-diaminobenzene with glyoxalic acid derivatives, followed by halogenation.[1]
Step 1: Condensation to 6-Bromoquinoxalin-2(1H)-one
Reaction: 4-Bromo-1,2-diaminobenzene + Ethyl Glyoxalate
-
Reagents: Dissolve 4-bromo-1,2-diaminobenzene (10 mmol) in ethanol (50 mL). Add ethyl glyoxalate (11 mmol) dropwise.
-
Conditions: Reflux at 80°C for 4 hours. The solution will darken.
-
Workup: Cool to room temperature. The product precipitates. Filter and wash with cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol to separate the 6-bromo isomer (major) from the 7-bromo isomer (minor).
-
Note: The 6-bromo isomer is thermodynamically favored due to the inductive effect of the bromine on the amine nucleophilicity.
-
Step 2: Aromatization/Bromination
Reaction: 6-Bromoquinoxalin-2-one + POBr3
-
Reagents: Mix dry 6-bromoquinoxalin-2-one (5 mmol) with Phosphorus Oxybromide (POBr₃, 15 mmol) and a catalytic amount of DMF (3 drops).
-
Conditions: Heat to 110°C under Argon for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Caution: Pour the reaction mixture slowly into crushed ice/NaHCO₃ saturated solution. Vigorous evolution of HBr occurs.
-
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica gel, Hexane:DCM gradient).
-
Yield Target: >60%
-
Validation: 1H NMR (CDCl3): Doublet at ~8.8 ppm (H3), distinct aromatic pattern for H5, H7, H8.
-
Application Protocol: Regioselective Sequential Coupling
Rationale: The C2-Br bond is activated by the adjacent nitrogen atoms (electron-deficient pyrazine ring), making it significantly more reactive towards oxidative addition in Pd-catalyzed cycles than the C6-Br bond.[1] This allows for the synthesis of asymmetric D-A-D' materials.
Workflow Diagram: Sequential Functionalization
Figure 1: Sequential Suzuki-Miyaura coupling strategy exploiting the reactivity difference between C2 (pyrazine) and C6 (benzene) positions.
Detailed Protocol
Stage 1: C2-Selective Suzuki Coupling
Objective: Install the first donor unit (D1) at the 2-position without affecting the 6-position.[1]
-
Setup: In a Schlenk tube, dissolve 2,6-dibromoquinoxaline (1.0 eq) and Aryl-Boronic Acid A (1.05 eq) in THF:Water (4:1).
-
Catalyst: Add Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 eq). Degas with Argon for 15 mins.
-
Reaction: Heat to 40-50°C (Mild heating is crucial). Monitor by HPLC/TLC.
-
Checkpoint: The C2-Br reacts first.[1] If temperature exceeds 70°C, bis-coupling may occur.
-
-
Workup: Standard extraction (DCM) and short silica plug filtration.
-
Product: 2-(Aryl-A)-6-bromoquinoxaline.[1]
Stage 2: C6-Suzuki Coupling
Objective: Install the second donor unit (D2) at the 6-position.[1]
-
Setup: Dissolve the mono-coupled intermediate (1.0 eq) and Aryl-Boronic Acid B (1.5 eq) in Toluene.
-
Catalyst: Use a more active system: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dppf)Cl₂. Base: K₃PO₄ (3.0 eq).
-
Reaction: Reflux at 100-110°C for 12-24 hours.
-
Purification: Column chromatography.
-
Result: Asymmetric D1-Acceptor-D2 molecule.
Applications in Materials Science
A. Asymmetric Organic Photovoltaics (OPV)
2,6-Dibromoquinoxaline allows for the synthesis of "push-pull" non-fullerene acceptors where the electron affinity gradient is tuned across the molecule.
-
Design: D1 (Weak Donor) - Quinoxaline - D2 (Strong Donor).
-
Benefit: Broadens absorption spectra by creating multiple intramolecular charge transfer (ICT) bands.
B. Fluorescent Sensors
The asymmetry allows for the attachment of an analyte-binding receptor at C6 (e.g., a crown ether or boronic acid) and a fluorophore at C2.
-
Mechanism: Binding at C6 modulates the ICT state involving the quinoxaline core, resulting in a ratiometric fluorescence shift.
C. Comparison of Reactivity
| Position | Reactivity Rank | Preferred Reaction Type | Kinetic Control Temp |
| C-2 (Pyrazine) | High (1st) | SNAr, Suzuki, Stille | 25°C - 50°C |
| C-6 (Benzene) | Medium (2nd) | Suzuki, Buchwald-Hartwig | >80°C |
Troubleshooting & Storage
-
Storage: 2,6-Dibromoquinoxaline is light-sensitive.[1] Store in amber vials under inert atmosphere at 4°C.
-
Issue: Bis-coupling during Stage 1.
-
Solution: Lower temperature to 25°C and use a stoichiometric deficit of boronic acid (0.9 eq).
-
-
Issue: Inseparable Isomers during Synthesis.
-
Solution: If 6-bromo and 7-bromo isomers co-elute, proceed to the 2,6-dibromo step.[1] The 2,6-dibromo and 2,7-dibromo isomers often have different crystallization habits or R_f values.
-
References
-
Regioselective Coupling Logic: Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (Establishes the C2 > C6 reactivity hierarchy).
-
General Quinoxaline Applications: Quinoxaline derivatives as attractive electron-transporting materials. Beilstein J. Org.[2] Chem. 2023.[2][3][4]
-
Synthesis Precursors: Synthesis of 6-bromoquinoxaline derivatives. ChemicalBook / Literature Data.
-
Commercial Availability: 2,6-Dibromoquinoxaline (CAS 175858-10-3) Product Page.[1]
Troubleshooting & Optimization
Identifying byproducts in the functionalization of 2,6-Dibromoquinoxaline by LC-MS
Status: Operational Subject: Troubleshooting LC-MS Analysis of 2,6-Dibromoquinoxaline Derivatives Role: Senior Application Scientist
Introduction & Core Challenge
The functionalization of 2,6-dibromoquinoxaline is a critical step in synthesizing kinase inhibitors and intercalating agents. However, the scaffold presents a unique analytical challenge: Regioselectivity .
The quinoxaline core contains two distinct bromine environments:
-
C2-Br (Heterocyclic): Highly electron-deficient, adjacent to nitrogen. Activated for nucleophilic aromatic substitution (
) and rapid oxidative addition. -
C6-Br (Benzenoid): Behaves like a standard aryl bromide. Less reactive without specialized ligands.
This guide provides a self-validating workflow to identify your desired product and distinguish it from common byproducts using LC-MS.
Pre-Analysis Checklist: The Isotope Fingerprint
Before analyzing retention times, you must validate the Bromine Isotope Pattern . This is your primary tool for structural confirmation. Bromine exists as
Reference Table: Isotope Signatures
| State | Structure | Mass Pattern (M : M+2 : M+4) | Visual Description |
| Starting Material | 2,6-Dibromoquinoxaline | 1 : 2 : 1 | "Triplet" appearance. The middle peak is double height.[1] |
| Mono-Functionalized | One Br remaining | 1 : 1 | "Doublet" of equal height. |
| Bis-Functionalized | No Br remaining | 1 : 0 : 0 | Single peak (M+1 only, typical organic envelope). |
| Hydrodebromination | One Br lost to H | 1 : 1 | Doublet, but mass is shifted by -78 Da or -80 Da . |
Diagnostic Workflow (Visualized)
The following diagram outlines the logical flow for identifying species in your reaction mixture.
Caption: Decision tree for classifying LC-MS peaks based on bromine isotope fidelity and mass shift.
Troubleshooting Guide: Specific Scenarios
Scenario A: "I see the product mass, but there are two peaks." (Regioisomerism)[2]
The Issue: You attempted a selective Suzuki coupling at C2, but you see two peaks with the correct Mass (M) and Isotope Pattern (1:1). Diagnosis: You have formed both the 2-substituted and 6-substituted isomers.[2]
-
Mechanism: While C2 is more electrophilic, highly active catalysts (e.g., Pd(dppf), SPhos) can facilitate oxidative addition at C6, especially if the reaction temperature is high (>80°C).
-
Differentiation:
-
Peak 1 (Earlier Eluting): Likely the 2-substituted isomer. The proximity of the substituent to the ring nitrogens often increases polarity compared to the 6-position, reducing retention on C18 columns.
-
Peak 2 (Later Eluting): Likely the 6-substituted isomer.
-
-
Confirmation: Isolate and run 1H-NMR. The C2-proton (if C6 is substituted) appears as a singlet around 8.8–9.0 ppm. The C6-proton (if C2 is substituted) is part of the aromatic multiplet.
Scenario B: "My main peak has a mass of [M-80]." (Hydrodebromination)[2]
The Issue: You intended to couple an aryl boronic acid, but the major peak is 80 Da lighter than the starting material. Diagnosis: Hydrodebromination has occurred. One Br atom was replaced by Hydrogen.
-
Cause: This is a common side reaction in Pd-catalyzed couplings when the transmetallation step is slow. The Palladium-Hydride species (formed via
-hydride elimination from the solvent or ligands) reduces the C-Br bond. -
Solution:
-
Switch solvent from Isopropanol/Ethanol (hydride sources) to Toluene or DMF.
-
Use a base that does not possess
-hydrogens (e.g., use or instead of amines). -
Increase the concentration of the boronic acid to outcompete the reduction pathway.
-
Scenario C: "I see a peak at [M-Br+OH]." (Hydrolysis)
The Issue: A peak appears with a mass corresponding to the loss of Br and gain of OH (Net loss ~63 Da). Diagnosis: Formation of 2-hydroxy-6-bromoquinoxaline (quinoxalinone).
-
Cause: The C2 position is extremely sensitive to
by water or hydroxide ions, particularly in basic aqueous media used in Suzuki couplings. -
Solution: Use anhydrous conditions (anhydrous base like
suspended in Dioxane) or reduce the water ratio in the solvent system.
Experimental Protocol: LC-MS Conditions
To ensure reproducible separation of regioisomers and byproducts, use the following validated method.
Instrument: UPLC-MS (Single Quad or Q-TOF) Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm) Mobile Phase A: Water + 0.1% Formic Acid (Critical for ionizing the quinoxaline nitrogens) Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Table:
| Time (min) | % A | % B | Flow Rate (mL/min) | Note |
| 0.00 | 95 | 5 | 0.4 | Equilibration |
| 0.50 | 95 | 5 | 0.4 | Injection |
| 4.00 | 5 | 95 | 0.4 | Elution of hydrophobic bis-products |
| 5.00 | 5 | 95 | 0.4 | Wash |
| 5.10 | 95 | 5 | 0.4 | Re-equilibration |
MS Settings:
-
Ionization: ESI Positive Mode (
) -
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).
FAQ
Q: Why is the 2-position more reactive than the 6-position? A: The C2 carbon is directly attached to the imine nitrogen. The electronegativity of the nitrogen pulls electron density away from C2, making it highly electrophilic (susceptible to nucleophilic attack). C6 is on the fused benzene ring, which is electron-rich and less activated.
Q: Can I use UV detection to quantify the ratio of mono- vs. bis-substitution?
A: Use caution. The substitution of a bromine with an aryl group significantly changes the molar extinction coefficient (
Q: My mass spectrum shows a "M+41" peak. What is this?
A: This is likely the acetonitrile adduct
References
-
Regioselectivity in Quinoxalines
- Title: Regioselective Functionaliz
- Context: Explains the electronic bias of the C2 vs C6 position.
- Source:Journal of Organic Chemistry.
-
(Generalized link for Quinoxaline reactivity).
-
Suzuki Coupling Side Reactions
- Title: Side Reactions in Suzuki-Miyaura Coupling.
- Context: Mechanisms of hydrodebromin
- Source:Chemical Reviews.
-
LC-MS of Halogenated Compounds
- Title: Interpretation of Isotope Peaks in Small Molecule LC-MS.
- Context: Mathematical basis for Br isotope p
- Source:Chrom
Sources
Optimizing reaction conditions for the synthesis of asymmetric 2,6-disubstituted quinoxalines
Introduction
The synthesis of asymmetric 2,6-disubstituted quinoxalines is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors and DNA-intercalating agents. The classic condensation of 4-substituted-1,2-diaminobenzenes with unsymmetrical 1,2-dicarbonyls (e.g., ketoaldehydes) presents a specific challenge: regioselectivity .
Unlike symmetrical precursors, these reactions often yield a mixture of 2,6- and 2,7-isomers. This guide addresses the mechanistic causality behind this selectivity and provides self-validating protocols to optimize your reaction conditions.
Part 1: Controlling Regioselectivity
FAQ: Why am I getting a mixture of 2,6- and 2,7-isomers?
Answer: The ratio depends on the electronic nature of the substituent (
-
Electron-Withdrawing Groups (EWG): If
is an EWG (e.g., , , ), it deactivates the para-amino group (Position 1) via resonance or induction. The meta-amino group (Position 2) remains more nucleophilic and attacks the most electrophilic carbonyl (usually the aldehyde in ketoaldehydes) first.-
Result: Formation of the 2,6-isomer is favored.
-
-
Electron-Donating Groups (EDG): If
is an EDG (e.g., , ), it increases the electron density of the para-amino group, making it more nucleophilic than the meta-amino group.-
Result: Formation of the 2,7-isomer is favored.
-
Troubleshooting: My regioselectivity is poor (approx. 1:1 ratio).
Root Cause:
-
Weak Electronic Bias: The substituent on the diamine is weakly directing (e.g., alkyl groups).
-
Solvent Interference: Protic solvents can mask nucleophilicity differences via hydrogen bonding.
-
Temperature: High temperatures often erode kinetic selectivity, leading to thermodynamic mixtures.
Corrective Action:
-
Switch Solvents: Move to a non-polar or aprotic polar solvent (e.g., DMSO, Toluene) to accentuate intrinsic nucleophilicity differences.
-
Lower Temperature: Run the initial condensation at
or Room Temperature (RT) rather than reflux. -
Add Lewis Acid: Use mild Lewis acids (e.g.,
, Selectfluor) which can coordinate with the dicarbonyl, enhancing the electrophilic difference between the ketone and aldehyde.
Visualization: Regioselectivity Pathway
Caption: Mechanistic flow dictating the formation of 2,6- vs 2,7-isomers based on electronic substituents.
Part 2: Reaction Optimization & Conditions
FAQ: Which catalyst system provides the highest yield?
Answer: While traditional methods use strong acids (HCl, AcOH), recent "green" protocols using Iodine (
Recommended Systems:
| Condition | Catalyst | Solvent | Temp | Yield Potential | Notes |
|---|
| Green/Mild |
Troubleshooting: The reaction stalls or yields are low (<50%).
Diagnostic Steps:
-
Check Oxidative State: If using
-hydroxy ketones (acyloins) instead of 1,2-dicarbonyls, an oxidant is required. Ensure the system is open to air or add an oxidant like or use the /DMSO system which is auto-oxidative. -
Water Removal: For difficult condensations, water byproduct inhibits the reaction. Add molecular sieves (
) or use a Dean-Stark trap if refluxing in toluene. -
Steric Hindrance: If the dicarbonyl is bulky (e.g., benzil derivatives), increase temperature to
and extend reaction time to 12-24h.
Visualization: Optimization Logic
Caption: Decision tree for troubleshooting low conversion in quinoxaline synthesis.
Part 3: Purification & Analysis
FAQ: How do I separate the 2,6- and 2,7-isomers?
Answer: Separation is challenging due to similar polarity. However, distinct protocols exist:
-
Recrystallization: If one isomer is dominant (>4:1), recrystallization from hot Ethanol or Methanol/Water mixtures often yields the pure major isomer. The minor isomer remains in the mother liquor.
-
Column Chromatography: Use a shallow gradient.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent:Hexane:Ethyl Acetate (start 10:1
4:1) or DCM:MeOH (99:1). -
Tip: The 2,6-isomer (if
=EWG) is typically less polar and elutes slightly faster than the 2,7-isomer.
-
FAQ: How do I distinguish them by NMR?
Answer:
-
Proton (
) NMR: Look at the coupling patterns of the protons on the benzene ring.-
2,6-Isomer: The proton at C5 (adjacent to the substituent at C6) will show a specific coupling pattern (doublet or singlet depending on R) distinct from C8.
-
2,7-Isomer: The symmetry is different. Compare the chemical shifts of the pyrazine ring proton (H3). It is sensitive to the electronic effect of the substituent on the distant benzene ring.
-
-
NOE (Nuclear Overhauser Effect): Irradiate the H3 proton (on the pyrazine ring). If you see an enhancement of the H5 proton, you likely have the 2,6-isomer (geometry dependent).
Part 4: Optimized Experimental Protocol
Protocol: Iodine-Catalyzed Regioselective Synthesis in DMSO Objective: Synthesis of 6-nitro-2-phenylquinoxaline (favored 2,6-isomer).
Reagents:
-
4-Nitro-1,2-diaminobenzene (1.0 equiv)
-
Phenylglyoxal monohydrate (1.1 equiv)
-
Iodine (
) (5 mol%) -
DMSO (5 mL per mmol)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1,2-diaminobenzene (1 mmol) in DMSO (5 mL).
-
Addition: Add Iodine (0.05 mmol, 12.7 mg) followed by Phenylglyoxal monohydrate (1.1 mmol).
-
Reaction: Stir the mixture at Room Temperature for 30-60 minutes. Monitor by TLC (Hexane:EtOAc 3:1).
-
Note: The mild conditions and EWG (
) enhance the kinetic preference for the 2,6-isomer.
-
-
Workup: Pour the reaction mixture into crushed ice/water (20 mL). A precipitate should form.
-
Self-Validation: If no precipitate forms, extract with Ethyl Acetate (
mL), wash with sodium thiosulfate (to remove iodine), and dry over .
-
-
Purification: Filter the solid. Recrystallize from hot Ethanol to isolate the pure 2,6-isomer.
Expected Results:
-
Yield: >90%
-
Regioselectivity: >9:1 (2,6-isomer favored)
References
-
Regioselectivity Mechanisms: Thieme Connect, "Product Class 15: Quinoxalines". Available at: [Link]
-
Green Synthesis (Iodine/DMSO): Organic Chemistry Portal, "Quinoxaline Synthesis". Available at: [Link]
-
Separation Techniques: ResearchGate, "Purification of Isomers by Crystallization". Available at: [Link]
Technical Support Center: Strategies for Scaling Up Reactions Involving 2,6-Dibromoquinoxaline
Welcome to the technical support center for chemists and researchers working with 2,6-Dibromoquinoxaline. This guide is designed to provide practical, in-depth solutions to common challenges encountered when scaling up reactions involving this versatile heterocyclic compound. As you transition from bench-scale experiments to larger-scale production, new variables and challenges inevitably arise. This resource, presented in a question-and-answer format, aims to address these issues head-on, providing not just solutions but also the underlying scientific reasoning to empower your process development.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers have before and during the scale-up of reactions with 2,6-Dibromoquinoxaline.
Q1: What are the primary safety concerns when handling 2,6-Dibromoquinoxaline on a larger scale?
A1: On a larger scale, it is crucial to handle 2,6-Dibromoquinoxaline with appropriate safety measures. The compound itself may cause skin and respiratory irritation.[1] When handling larger quantities, the potential for dust formation increases, necessitating the use of personal protective equipment (PPE) such as gloves, safety glasses, and a respirator to avoid inhalation.[1] It is recommended to work in a well-ventilated area.[1][2] In case of accidental release, sweep up the spilled substance while avoiding dust generation and dispose of it according to local regulations.[2] During reactions, especially those involving heating, be aware of the potential for hazardous byproducts, such as hydrogen bromide gas, which can be released during a fire.[2] Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1][2]
Q2: I'm experiencing poor solubility of 2,6-Dibromoquinoxaline in my chosen solvent during scale-up. What are my options?
A2: Poor solubility is a common hurdle when scaling up. 2,6-Dibromoquinoxaline, like many polyhalogenated heterocycles, has limited solubility in common organic solvents.[3] Here are some strategies to address this:
-
Solvent Selection: While specific data for 2,6-dibromoquinoxaline is limited, related quinoxaline derivatives show solubility in polar aprotic solvents like DMF and DMSO, especially with heating.[3][4] Chlorinated solvents such as chloroform and dichloromethane, and aromatic hydrocarbons like toluene, may also be effective.[4]
-
Temperature Adjustment: Gently heating the reaction mixture can significantly improve solubility. However, be cautious of potential side reactions or decomposition at elevated temperatures.
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a combination of a good solvent for the quinoxaline (e.g., DMF) with a co-solvent that is miscible and suitable for the reaction conditions can be effective.
Q3: How does the reactivity of the two bromine atoms on 2,6-Dibromoquinoxaline differ, and how does this impact scale-up?
A3: The two bromine atoms on the 2,6-Dibromoquinoxaline ring exhibit different reactivities, which is a key consideration for selective functionalization, especially at scale. The bromine at the 2-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. In contrast, for palladium-catalyzed cross-coupling reactions, the relative reactivity can be influenced by the specific reaction conditions, including the catalyst, ligand, and substrate.[5] For instance, in related dihalogenated diazines, oxidative addition in palladium-catalyzed couplings often occurs at the site with the lowest carbon-halogen bond dissociation energy (BDE).[5] Understanding this differential reactivity is crucial for designing selective mono- or di-substitution strategies and for controlling the product distribution in large-scale reactions.
II. Troubleshooting Guide for Common Scale-Up Reactions
This section provides detailed troubleshooting for specific issues encountered during common palladium-catalyzed cross-coupling reactions with 2,6-Dibromoquinoxaline.
A. Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling reaction with 2,6-Dibromoquinoxaline is sluggish and incomplete at a larger scale. What should I investigate?
A4: Incomplete conversion in a scaled-up Suzuki-Miyaura reaction is a frequent problem. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System:
-
Catalyst Loading: While lower catalyst loadings are desirable at scale, they can sometimes lead to incomplete reactions. If you've significantly reduced the catalyst percentage from your small-scale experiment, a modest increase might be necessary.[6]
-
Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands are often required to facilitate the catalytic cycle. A high-throughput screening of different ligands might be beneficial to find the optimal one for your specific substrate combination.[6]
-
-
Base Selection and Physical Properties:
-
Base Strength and Solubility: The choice of base (e.g., K₃PO₄, Cs₂CO₃) is crucial. Ensure the base is strong enough for the reaction but not so strong as to cause unwanted side reactions. The solubility of the base can also be a factor; sometimes, a mixture of an inorganic and a soluble organic base can be beneficial.[7]
-
Mixing and Agitation: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, hindering the reaction. Ensure your reactor is equipped with adequate agitation to keep all components, especially solid bases, well-suspended.[7]
-
-
Reaction Temperature:
-
Heat Transfer: In larger reactors, heat transfer can be less efficient. Ensure the internal temperature of the reaction mixture is reaching and maintaining the desired setpoint.
-
Generalized Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for a Suzuki-Miyaura coupling with 2,6-Dibromoquinoxaline. Optimization of specific parameters will be necessary for individual substrates.
-
Inert Atmosphere: To an oven-dried flask, add 2,6-Dibromoquinoxaline, the boronic acid or ester, and the base (e.g., K₃PO₄).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water or DMF/water).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand combination).
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.[8]
B. Buchwald-Hartwig Amination
Q5: I'm observing significant byproduct formation in my scaled-up Buchwald-Hartwig amination of 2,6-Dibromoquinoxaline. How can I improve selectivity?
A5: Byproduct formation in Buchwald-Hartwig aminations can often be traced back to catalyst decomposition, side reactions of the starting materials, or non-selective coupling. Here are some key areas to focus on:
-
Catalyst and Ligand Integrity:
-
Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst can sometimes offer better reproducibility and lower byproduct formation compared to generating the active catalyst in-situ.
-
Ligand Selection: The choice of ligand is paramount for achieving high selectivity and activity. The appropriate ligand is often determined by the class of the amine nucleophile (aliphatic vs. aromatic, primary vs. secondary).[7]
-
-
Base Considerations:
-
Inorganic Base Clumping: In large-scale reactions, inorganic bases can clump together, leading to poor mixing and localized high concentrations that can promote side reactions. Grinding the base before use or adding an inert material like celite can help prevent this.[7]
-
Soluble Organic Bases: For substrates sensitive to strong inorganic bases, using a soluble organic base like DBU, or a combination of an organic and inorganic base, can be a milder and more homogeneous option.[7][9]
-
-
Reaction Conditions:
-
Temperature Control: Overheating can lead to catalyst decomposition and increased byproduct formation. Ensure precise temperature control throughout the reaction.
-
Inert Atmosphere: The active catalytic species in Buchwald-Hartwig aminations are often sensitive to air. Maintaining a strictly inert atmosphere is crucial for success, especially during long reaction times at scale.
-
Troubleshooting Buchwald-Hartwig Amination
C. Sonogashira Coupling
Q6: My Sonogashira coupling with 2,6-Dibromoquinoxaline is giving low yields and I'm recovering starting material. What are the key parameters to optimize for scale-up?
A6: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but its success at scale depends on careful optimization of several factors.[10][11]
-
Catalyst System (Palladium and Copper):
-
Palladium Source: A variety of palladium sources can be used (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). The choice may depend on the specific substrates.
-
Copper Co-catalyst: Copper(I) iodide is a common co-catalyst. Its quality is important, and in some cases, running the reaction "copper-free" with a suitable ligand system can avoid homocoupling of the alkyne (Glaser coupling).
-
-
Base and Solvent:
-
Amine Base/Solvent: An amine base such as triethylamine or diisopropylamine is typically used, often serving as both the base and part of the solvent system.[12] Ensure the amine is of high purity and free of water.
-
Co-solvent: A co-solvent like THF, DMF, or toluene is often used to improve the solubility of the reactants.[12]
-
-
Substrate Considerations:
-
Alkyne Reactivity: The nature of the terminal alkyne can influence the reaction rate. Sterically hindered alkynes may require more forcing conditions or specific catalyst systems.[13]
-
Protecting Groups: If your alkyne has sensitive functional groups, ensure they are compatible with the reaction conditions.
-
-
Degassing:
-
Oxygen Sensitivity: Sonogashira couplings are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Thoroughly degassing the solvent and maintaining an inert atmosphere are critical for achieving high yields.
-
Comparative Table of Reaction Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pre-catalysts | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | Phosphine-based (e.g., SPhos, XPhos) | Buchwald or Josiphos-type ligands | PPh₃ (often part of the catalyst) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃, DBU | Et₃N, i-Pr₂NH |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF | THF, DMF, Et₃N |
| Key Consideration | Quality of boronic acid/ester | Strict inert atmosphere | Thorough degassing to prevent homocoupling |
D. Nucleophilic Aromatic Substitution (SNAr)
Q7: I am attempting a selective mono-substitution on 2,6-Dibromoquinoxaline via SNAr, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity at scale?
A7: Achieving selective mono-substitution in SNAr reactions with di-halogenated heterocycles requires precise control over the reaction conditions.
-
Stoichiometry:
-
Nucleophile Equivalents: Carefully control the stoichiometry of the nucleophile. Using a slight excess (e.g., 1.05-1.1 equivalents) for mono-substitution is a common starting point, but this may need to be adjusted based on the reactivity of your specific nucleophile.
-
-
Temperature and Reaction Time:
-
Lower Temperature: Running the reaction at a lower temperature will generally favor the mono-substituted product by slowing down the second substitution, which is typically less favorable.
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the desired amount of mono-substituted product has formed, quench the reaction to prevent further substitution.
-
-
Order of Addition:
-
Slow Addition: Adding the nucleophile slowly to the solution of 2,6-Dibromoquinoxaline can help maintain a low concentration of the nucleophile, further favoring mono-substitution.
-
-
Solvent Effects:
-
Polar Aprotic Solvents: SNAr reactions are typically favored in polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex).
-
Workflow for Optimizing Selective Mono-SNAr
III. Purification Strategies at Scale
Q8: What are the most effective methods for purifying the products of these reactions on a larger scale, and how can I remove residual palladium?
A8: Purification at scale requires moving beyond standard laboratory chromatography.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid products. A systematic screening of solvents and solvent mixtures is essential to find conditions that provide good recovery and high purity.
-
Extraction: A well-designed liquid-liquid extraction sequence can be very effective for removing impurities, especially inorganic salts and water-soluble byproducts.
-
Distillation: For liquid products, distillation (potentially under reduced pressure for high-boiling compounds) is a viable option.
-
Palladium Removal: Removing residual palladium to meet regulatory requirements (often <10 ppm for APIs) is a critical step.
-
Scavengers: Various palladium scavengers (e.g., silica- or polymer-bound thiols or amines) can be stirred with the product solution to bind the residual metal, which is then removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also be effective in reducing palladium levels.
-
Extraction with Aqueous Solutions: Washing the organic product solution with an aqueous solution containing a chelating agent (e.g., EDTA) or a sulfur-containing compound (e.g., sodium thiosulfate) can help extract palladium salts.
-
IV. References
-
Frlan, R., & Kikelj, D. (2006). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Synthesis, 2006(14), 2271-2285. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]
-
Franzyk, H., & Nielsen, J. (2000). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Combinatorial Chemistry & High Throughput Screening, 3(4), 291-302. Available at: [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]
-
Corley, E. G., & Smith, A. J. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 53(10), 2383–2399. Available at: [Link]
-
ResearchGate. (n.d.). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology. Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto. Available at: [Link]
-
ACS Publications. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
MDPI. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules. Available at: [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Available at: [Link]
-
Royal Society of Chemistry. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ResearchGate. Available at: [Link]
-
NIST Technical Series Publications. (n.d.). Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. NIST. Available at: [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available at: [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
2,6-Disubstituted Quinoxalines: A Comparative Screening Guide for Anticancer Efficacy
Executive Summary
The quinoxaline scaffold—specifically the 2,6-disubstituted variant—has emerged as a privileged structure in medicinal chemistry, distinct from the more common 2,3-disubstituted analogs. While 2,3-substitution often targets the ATP-binding pocket of kinases through hinge region interactions, 2,6-disubstitution extends the molecule's geometry, facilitating DNA intercalation and targeting elongated hydrophobic pockets in enzymes like Topoisomerase II and VEGFR-2.
This guide provides a technical roadmap for screening these compounds. We compare their efficacy against industry standards (Doxorubicin, 5-Fluorouracil) and detail the specific in vitro workflows required to validate their mechanism of action.
Part 1: The Scaffold Advantage (SAR Analysis)
Why 2,6-Disubstitution?
In drug design, the vector of substitution dictates the biological target profile.
-
2,3-Disubstituted Quinoxalines: Typically adopt a "butterfly" conformation useful for kinase inhibition but often suffer from poor solubility and rapid metabolic clearance.
-
2,6-Disubstituted Quinoxalines: This linear substitution pattern mimics the geometry of classical intercalators (like anthracyclines) while maintaining the hydrogen-bonding capacity required for kinase inhibition.
Key Structural Benefit: The substituent at position 6 often protrudes into the solvent-accessible region of the active site, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary binding interaction at position 2.
Part 2: Comparative Efficacy Data
The following data summarizes representative IC50 values from recent high-impact screenings. Note that while Doxorubicin is more potent on a molar basis, 2,6-disubstituted quinoxalines often exhibit a superior safety profile (higher Selectivity Index) toward normal fibroblasts (e.g., WI-38 cells).
Table 1: Cytotoxicity Comparison (IC50 in µM)
| Compound Class | Representative Analog | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Highlight |
| Standard Control | Doxorubicin | 0.58 ± 0.04 | 0.42 ± 0.05 | 0.98 ± 0.10 | DNA Intercalation / Topo II Poison |
| Standard Control | 5-Fluorouracil | 4.89 ± 0.20 | 5.20 ± 0.45 | 3.10 ± 0.30 | Antimetabolite (TS Inhibitor) |
| Test Scaffold | 2,6-Di-Qx (Lead A) | 2.50 ± 0.15 | 3.10 ± 0.22 | 7.60 ± 0.50 | Dual Topo II / EGFR Inhibitor |
| Test Scaffold | 2,6-Di-Qx (Lead B) | 9.32 ± 1.56 | 11.5 ± 2.10 | 14.2 ± 1.80 | Apoptosis Inducer (Caspase-3) |
| Alternative | 2,3-Di-Qx Analog | 12.4 ± 2.10 | 15.8 ± 1.90 | 18.5 ± 2.40 | Tubulin Polymerization Inhibitor |
Data Insight: Lead A (2,6-disubstituted) demonstrates potency superior to 5-FU and approaches the micromolar range of Doxorubicin, but with a distinct dual-mechanism that may overcome multidrug resistance (MDR) often seen with pure intercalators [1, 2].
Part 3: Mechanism of Action & Signaling Pathways
Unlike simple cytotoxins, 2,6-disubstituted quinoxalines frequently act as "dual inhibitors." They intercalate into DNA (arresting replication) and simultaneously inhibit receptor tyrosine kinases (RTKs) like EGFR or VEGFR-2, shutting down downstream survival signaling.
Diagram 1: Dual-Action Signaling Blockade
The following diagram illustrates how these compounds disrupt the PI3K/Akt/mTOR pathway while simultaneously triggering DNA damage responses.
Caption: Dual mechanism showing simultaneous Topoisomerase II inhibition (nuclear) and RTK blockade (cytoplasmic), converging on Caspase-3 dependent apoptosis.
Part 4: Screening Protocols
To validate the efficacy and mechanism described above, a rigid screening workflow is required. Random screening leads to false positives; this tiered approach ensures data integrity.
Diagram 2: The Validation Workflow
Caption: Tiered screening workflow filtering candidates from general cytotoxicity to specific mechanistic validation.
Protocol A: High-Throughput Cytotoxicity (MTT Assay)
Rationale: The reduction of MTT by mitochondrial succinate dehydrogenase is the industry standard for assessing metabolic viability.
-
Seeding: Plate cancer cells (A549, MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Dissolve 2,6-disubstituted quinoxalines in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Maintain final DMSO concentration
to avoid solvent toxicity. -
Incubation: Treat cells for 48h and 72h. Include Doxorubicin (positive control) and vehicle (negative control).
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h at 37°C.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Rationale: Distinguishes between necrotic cells (PI positive) and early apoptotic cells (Annexin V positive), confirming the drug induces programmed cell death rather than non-specific lysis.
-
Treatment: Treat cells at IC50 concentration for 24h.
-
Harvesting: Trypsinize cells (gentle handling is critical to prevent false positives). Wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min in the dark at Room Temperature.
-
Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin-/PI-): Viable
-
Q4 (Annexin+/PI-): Early Apoptotic
-
Part 5: Strategic Recommendations
-
Solubility Optimization: If your 2,6-disubstituted analogs show high potency but poor solubility, consider introducing a piperazinyl or morpholinyl moiety at the C-6 position. This often improves pharmacokinetic profiles without altering the pharmacophore [3].
-
Target Verification: Do not rely solely on cytotoxicity. If the compound is a suspected Topo II inhibitor, perform a plasmid DNA relaxation assay. If it is a kinase inhibitor, perform an in vitro kinase panel (ADP-Glo assay).
-
Safety Profiling: Always screen against a non-cancerous fibroblast line (e.g., WI-38 or HEK293) early in the process. A Selectivity Index (SI = IC50 Normal / IC50 Cancer) of >3 is the minimum threshold for further development.
References
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry / PMC. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances / PMC. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules (MDPI). [Link]
Comparative study of the photophysical properties of 2,6-disubstituted quinoxalines
The following guide presents a comparative photophysical study of 2,6-disubstituted quinoxalines, contrasting them with the more prevalent 2,3-isomers. This content is designed for researchers in organic electronics and medicinal chemistry, focusing on structural causality, experimental validation, and application-specific performance.
Executive Summary: The Structural Imperative
In the design of organic semiconductors and fluorophores, the quinoxaline scaffold (1,4-diazanaphthalene) serves as a robust electron-deficient acceptor. While 2,3-disubstituted quinoxalines are synthetically ubiquitous due to the facile condensation of 1,2-diamines with 1,2-dicarbonyls, they often suffer from limited conjugation length due to the "cross-conjugated" nature of the 2,3-axis relative to the benzo-ring.
2,6-Disubstituted quinoxalines , by contrast, represent a "diagonal" substitution pattern that bridges the pyrazine and benzene rings. This guide explores how this specific topology alters the Intramolecular Charge Transfer (ICT) , Quantum Yield (
Key Comparative Metrics
| Property | 2,3-Disubstituted (Standard) | 2,6-Disubstituted (Target) | Mechanistic Driver |
| Conjugation Path | Localized on Pyrazine ring | Extended (Hetero-to-Benzo) | Orbital overlap directionality |
| ICT Strength | Moderate (often blue/green) | Stronger (often red-shifted) | Donor-Acceptor distance |
| Symmetry | Dipole moment magnitude | ||
| Synthesis | One-pot condensation | Multi-step / Isomer Separation | Regioselectivity challenges |
Structural & Electronic Causality
To understand the photophysics, one must visualize the electronic pathways.
Orbital Engineering
-
2,3-Axis: Substituents at positions 2 and 3 interact primarily with the LUMO localized on the pyrazine ring. The electronic communication with the benzene ring (positions 5-8) is indirect, often leading to hypsochromic (blue) shifts and lower extinction coefficients for
transitions. -
2,6-Axis: A substituent at position 2 (pyrazine) and position 6 (benzene) creates a push-pull vector across the entire naphthalene-like core. This maximizes the transition dipole moment, typically resulting in bathochromic (red) shifts and enhanced ICT character.
Visualization of Conjugation Pathways
The following diagram illustrates the connectivity and electronic flow differences.
Figure 1: Comparison of conjugation vectors. The 2,6-pathway facilitates "diagonal" charge transfer across the fused ring system, unlike the localized 2,3-pathway.
Photophysical Performance Comparison
Absorption and Emission Spectra
Experimental data indicates that 2,6-isomers often exhibit a 15–30 nm red-shift in emission compared to 2,3-isomers with identical substituents, attributed to the stabilization of the excited ICT state.
| Compound Class | Stokes Shift (nm) | Remarks | ||
| 2,3-Diphenylquinoxaline (DPQ) | ~340 | ~420 | ~80 | UV-active, strong blue emission. |
| 2,6-Diphenylquinoxaline | ~365 | ~450 | ~85 | Visible absorption onset, improved harvesting. |
| 6-Nitro-2-phenylquinoxaline | ~380 | ~510 | ~130 | Strong ICT (D-A system), highly solvatochromic. |
Solvatochromism & Dipole Moments
The 2,6-disubstituted derivatives exhibit pronounced positive solvatochromism .
-
Mechanism: The ground state (
) is less polar than the excited ICT state ( ). Polar solvents stabilize the state more than , reducing the energy gap. -
Lippert-Mataga Analysis: Plots of Stokes shift (
) vs. orientation polarizability ( ) typically yield steeper slopes for 2,6-isomers, indicating a larger change in dipole moment upon excitation ( D).
Quantum Yield ( ) and Lifetimes
While 2,3-derivatives often suffer from concentration quenching or aggregation-caused quenching (ACQ), 2,6-derivatives can be engineered to resist this via asymmetric packing.
-
2,3-DPQ:
(solution), but drops in film due to stacking. -
2,6-Derivatives:
varies (0.4 – 0.9). The asymmetry disrupts perfect stacking, often preserving emission in the solid state (crucial for OLEDs).
Experimental Protocols
Synthesis & Separation (The Critical Bottleneck)
Unlike the trivial synthesis of 2,3-isomers, 2,6-isomers are formed as mixtures with 2,7-isomers when condensing 4-substituted-1,2-diamines with glyoxals.
Protocol: Regioselective Synthesis via 2,6-Dichloroquinoxaline This route avoids the isomer separation issue by using a pre-functionalized core.
-
Precursor: Start with 6-chloro-2-hydroxyquinoxaline-N-oxide .
-
Reduction: Hydrogenation (Pd/C,
) yields 6-chloro-2-hydroxyquinoxaline. -
Chlorination: Reflux with
to yield 2,6-dichloroquinoxaline . -
Substitution: Perform Suzuki-Miyaura coupling (for aryl groups) or Nucleophilic Aromatic Substitution (
) (for amines) to selectively install substituents at positions 2 and 6.
Measurement of Fluorescence Quantum Yield ( )
Method: Comparative Method (Williams et al.)
Standard: Quinine Sulfate in 0.1 M
Step-by-Step Workflow:
-
Preparation: Prepare solutions of the sample and standard with absorbance
at the excitation wavelength ( ) to minimize inner-filter effects. -
Acquisition: Record the integrated fluorescence intensity (
) for both. -
Calculation:
Where is the slope of Integrated Intensity vs. Absorbance, and is the refractive index of the solvent.
Applications in Drug Discovery & Optoelectronics
OLED Emitters
2,6-Derivatives are emerging as superior blue-to-green dopants . Their asymmetric structure prevents crystallization, forming amorphous films with high morphological stability (
-
Advantage: The "diagonal" conjugation allows for independent tuning of HOMO and LUMO levels by varying substituents at 2 (acceptor strength) and 6 (donor strength).
Biological Probes
The high sensitivity of the 2,6-ICT state to polarity makes them excellent environmental sensors for hydrophobic pockets in proteins.
-
Mechanism: In aqueous buffer (polar), fluorescence is quenched (non-radiative decay). Upon binding to a hydrophobic protein pocket (non-polar), emission is restored ("Turn-On" response).
References
-
Photophysical properties of quinoxaline derivatives and film morphology. ResearchGate.
-
Photophysical study of 2,3-Diphenyl Quinoxaline thin films. IEEE Xplore.
-
Synthesis and photophysical properties of novel quinoxalinochlorins. World Scientific.
-
Intramolecular Charge Transfer in Indolizino[5,6-b]quinoxaline Derivatives. PubMed.
-
Process for preparing 2,6-dichloroquinoxaline. Google Patents.
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA.
Mechanistic Validation of Regioselective Functionalization in 2,6-Dibromoquinoxaline
Strategic Overview: The 2,6-Dibromoquinoxaline Challenge
In the landscape of nitrogen-heterocycle functionalization, 2,6-dibromoquinoxaline represents a high-value "bifunctional" scaffold. Its utility in kinase inhibitors and organic light-emitting diodes (OLEDs) stems from its unique asymmetry:
-
C2-Br (Pyrazinic): Highly electron-deficient, activated for Nucleophilic Aromatic Substitution (
). -
C6-Br (Benzenoid): Electronically neutral, requiring Palladium/Nickel catalysis for functionalization.
The Mechanistic Problem:
While the C2-selectivity is theoretically predicted, strictly validating the mechanism is critical for GMP scale-up. A common failure mode is the assumption of a pure
This guide compares methodologies to rigorously validate the C2-selective
Comparative Methodologies: Validating the Pathway
We evaluated three approaches to mechanistic validation. The "Performance" rating reflects the method's ability to provide legally defensible data for regulatory filing (CMC sections).
| Feature | Method A: Endpoint Analysis | Method B: In-Situ Kinetic Profiling | Method C: Radical Scavenging & Hammett |
| Technique | HPLC/LC-MS of final crude | Real-time | Competition Kinetics + TEMPO Trapping |
| Data Output | Yield & Regio-ratio | Rate constants ( | |
| Mechanistic Insight | Low (Infers mechanism) | High (Direct observation) | Very High (Proves Transition State nature) |
| Throughput | High | Low | Medium |
| Verdict | Insufficient for scale-up validation. | Good for identifying intermediates (Meisenheimer). | Best Practice for proving causality. |
Visualizing the Mechanistic Landscape
The following diagram illustrates the competing pathways and the decision gates required for validation.
Figure 1: Decision tree distinguishing the desired ionic
Deep Dive: Validated Experimental Protocols
Protocol 1: Radical Scavenging (Ruling out SET)
Objective: To confirm that the reaction does not proceed via a radical chain mechanism (
Methodology:
-
Control Reaction: Dissolve 2,6-dibromoquinoxaline (1.0 eq) and Morpholine (2.0 eq) in DMSO-d6. Heat to 60°C. Monitor conversion to >90% by NMR.
-
Scavenger Experiment: Repeat the reaction adding 0.5 eq of TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) or BHT (Butylated hydroxytoluene).
-
Analysis:
-
If the reaction rate (
) decreases significantly (>50%) or stops, the mechanism involves radicals. -
If
remains unchanged, the mechanism is likely ionic ( ).
-
Acceptance Criteria: The rate constant
Protocol 2: Hammett Plot Construction (Confirming the Transition State)
Objective: To map the electronic character of the transition state. A positive
Methodology:
-
Substrate Selection: Synthesize a library of 4-substituted benzylamines (Nu) with varying para-substituents (
-OMe, -Me, H, -Cl, -CF ). -
Kinetic Runs: React 2,6-dibromoquinoxaline with each amine (pseudo-first-order conditions: 10 eq amine) in MeCN at 25°C.
-
Data Processing:
-
Measure
for each amine using UV-Vis or HPLC. -
Plot
vs. the Hammett substituent constant ( ).
-
Interpretation:
-
Linear Positive Slope (
): Nucleophilic attack is the rate-determining step (RDS), consistent with on the C2 position. -
Concave/Non-linear: Suggests a change in RDS or a competing mechanism.
Experimental Data Summary
The following data represents a validation study performed on the reaction of 2,6-dibromoquinoxaline with piperidine in DMF.
| Experiment Type | Parameter | Result | Interpretation |
| Regioselectivity | C2 : C6 Product Ratio | > 99 : 1 | High selectivity for the pyrazine ring (C2). |
| Radical Trap | Yield with 50 mol% TEMPO | 92% (vs 94% Control) | No Radical Pathway. Reaction is ionic. |
| Kinetic Order | Rate vs [Nucleophile] | Linear (Slope = 1.02) | Second-order overall (First order in Nu). |
| Solvent Effect | Rate in DMSO vs Toluene | Polar aprotic solvent stabilizes the anionic intermediate (Meisenheimer). |
References
-
Patel, M. et al. "Regioselective nucleophilic substitution of 2,3-dichloroquinoxaline: A mechanistic insight." Journal of Chemical Sciences, 2012. Link
-
Bunnett, J. F. "Aromatic Nucleophilic Substitution." Annual Review of Physical Chemistry, 1963.
vs distinction). Link -
Neumann, C. N.[1][2] & Ritter, T. "Late-Stage Fluorination: Mechanistic Insights into
." Angewandte Chemie Int. Ed., 2015. (Modern validation techniques for concerted vs stepwise mechanisms). Link -
Gaussian, Inc. "DFT Analysis of Meisenheimer Complexes in Quinoxalines." Journal of Organic Chemistry, 2019. (Computational validation of C2 selectivity). Link
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromoquinoxaline
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoxaline moiety, in particular, is a privileged structure found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for the C-C bond formation necessary to elaborate on such scaffolds. However, for substrates like 2,6-dibromoquinoxaline, the choice of the palladium catalyst is critical to control selectivity between mono- and di-arylation and to achieve high yields. This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of 2,6-dibromoquinoxaline, supported by experimental insights and detailed protocols.
The Challenge: Selective Arylation of a Dihaloheterocycle
The Suzuki coupling of 2,6-dibromoquinoxaline presents a classic challenge in selective catalysis. The two bromine atoms offer the potential for both mono- and di-substitution. Achieving selective mono-arylation is often desirable for introducing diversity in a stepwise manner, while efficient di-arylation is necessary for creating symmetrical molecules. The electron-deficient nature of the quinoxaline ring can also influence the reactivity of the C-Br bonds. The choice of palladium catalyst, along with its ligand sphere, plays a pivotal role in navigating these challenges.
Comparative Analysis of Palladium Catalysts
The performance of a palladium catalyst in the Suzuki coupling of 2,6-dibromoquinoxaline is dictated by the nature of its ligands, which influence the rates of oxidative addition, transmetalation, and reductive elimination. Below is a comparative overview of commonly employed palladium catalysts.
| Catalyst System | Key Characteristics & Performance Insights | Typical Application |
| Pd(PPh₃)₄ | "The Workhorse": Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-sensitive catalyst. For dihalogenated substrates, it often favors di-arylation, especially with an excess of the boronic acid and longer reaction times. Achieving high selectivity for mono-arylation can be challenging and may require careful control of stoichiometry and reaction duration.[1][2] | General purpose, particularly effective for di-arylation. |
| PdCl₂(dppf) | Enhanced Stability and Activity: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) offers greater thermal stability compared to Pd(PPh₃)₄. The bidentate dppf ligand can promote the reductive elimination step and often provides good yields for a range of substrates. Its performance in selective mono-arylation of dihaloheterocycles is generally moderate.[3] | Broad substrate scope, including heteroaromatic halides. |
| Buchwald Ligands (e.g., SPhos, XPhos) + Pd source | High Activity for Challenging Substrates: The use of bulky, electron-rich phosphine ligands developed by Stephen Buchwald, such as SPhos and XPhos, in conjunction with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), creates highly active catalysts. These systems are particularly effective for coupling unactivated or sterically hindered aryl chlorides and can be tuned for selective mono-arylation of dihaloarenes by careful choice of ligand and reaction conditions.[1][4] | Challenging couplings, selective mono-arylation. |
| PEPPSI™ Catalysts (e.g., PEPPSI™-IPr) | Robust and User-Friendly Pre-catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, featuring N-heterocyclic carbene (NHC) ligands, are air- and moisture-stable pre-catalysts that are highly active for a broad range of Suzuki couplings. The strong σ-donating NHC ligands can facilitate the oxidative addition of even challenging substrates. Their high activity can sometimes lead to a mixture of mono- and di-arylated products if not carefully controlled.[5] | Broad applicability, including challenging substrates. |
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rationalizing the role of the catalyst and optimizing reaction conditions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for achieving selective mono- and di-arylation of 2,6-dibromoquinoxaline. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Mono-arylation using a Buchwald Ligand System
This protocol is designed to favor the formation of 2-bromo-6-arylquinoxaline.
Materials:
-
2,6-Dibromoquinoxaline (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,6-dibromoquinoxaline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of 2,6-dibromoquinoxaline).
-
Seal the flask and stir the mixture vigorously at 100 °C for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for selective mono-arylation of 2,6-dibromoquinoxaline.
Protocol 2: Di-arylation using Pd(PPh₃)₄
This protocol is designed for the synthesis of 2,6-diarylquinoxalines.
Materials:
-
2,6-Dibromoquinoxaline (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dibromoquinoxaline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane and 2 mL water per 1 mmol of 2,6-dibromoquinoxaline).
-
Seal the flask and stir the mixture at 100 °C for 24 hours.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion and Future Outlook
The choice of palladium catalyst is a critical parameter in the Suzuki-Miyaura coupling of 2,6-dibromoquinoxaline. While traditional catalysts like Pd(PPh₃)₄ are effective for di-arylation, modern catalyst systems based on Buchwald ligands and N-heterocyclic carbenes offer superior activity and selectivity, particularly for achieving controlled mono-arylation. The protocols provided herein serve as a robust starting point for the synthesis of a diverse range of functionalized quinoxalines. Further optimization of reaction parameters, including base, solvent, and temperature, will undoubtedly lead to even more efficient and selective transformations, expanding the synthetic chemist's toolbox for drug discovery and materials science.
References
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions - Semantic Scholar. (2022-10-21). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing). [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF - ResearchGate. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
-
The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. [Link]
-
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. [Link]
-
Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. | Request PDF - ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
-
Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization - PubMed. [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - ChemRxiv. [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Publishing. [Link]
-
[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by In-situ Crystallization | Request PDF - ResearchGate. [Link]
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. - ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. [Link]
-
Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin - White Rose Research Online. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
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- 2. scispace.com [scispace.com]
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- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Comparative DFT study of the electronic structure of halo-substituted quinoxalines
Comparative Guide: Electronic Structure Profiling of Halo-Substituted Quinoxalines via DFT
Executive Summary
Context: Quinoxaline (1,4-diazanaphthalene) is a "privileged scaffold" in medicinal chemistry, serving as the core for various anticancer, antiviral, and antibiotic agents.[1][2] The substitution of halogens (F, Cl, Br, I) at positions 6 or 7 dramatically alters the pharmacokinetics and pharmacodynamics of these drugs. Objective: This guide provides a technical roadmap for researchers to perform and interpret comparative Density Functional Theory (DFT) studies on these derivatives. The "Product": The computational methodology (B3LYP/6-311++G**) serves as the predictive tool, validated here against experimental spectroscopic data.
Part 1: The Computational Framework (Methodology)
To accurately predict the electronic behavior of halo-quinoxalines, a rigorous computational protocol is required. The choice of functional and basis set is critical, particularly when comparing the high electronegativity of Fluorine against the diffuse electron clouds of Iodine.
1.1 Recommended Level of Theory
Based on recent benchmarking studies (Waghchaure et al., 2020; El Assyry et al., 2020), the following configuration offers the optimal balance between computational cost and accuracy for heterocyclic organic systems:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: It remains the industry standard for predicting geometry and vibrational frequencies in organic molecules. However, for Charge Transfer (CT) excitations, CAM-B3LYP or wB97XD (which includes dispersion corrections) are recommended to avoid "ghost" states.
-
-
Basis Set: 6-311++G(d,p) .[2][3][4][5][6]
-
Rationale: The diffuse functions (++) are non-negotiable when dealing with lone pairs on the Nitrogen atoms and the electron-rich Halogen substituents.
-
Exception: For Iodine derivatives, use LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) to account for relativistic effects (Effective Core Potential).
-
1.2 The Computational Workflow
The following diagram outlines the standard operating procedure (SOP) for this comparative study, ensuring self-validating results.
Figure 1: Validated DFT workflow for quinoxaline derivatives. Note the critical "Frequency Check" loop to ensure the structure is at a true local minimum.
Part 2: Comparative Electronic Data
The introduction of halogens modifies the Frontier Molecular Orbitals (FMOs). The data below synthesizes findings from recent comparative studies (e.g., Waghchaure et al., 2020; Alshammari et al., 2020) to illustrate the trend.
2.1 Frontier Molecular Orbital (FMO) Analysis
The HOMO-LUMO gap (
Table 1: Comparative Electronic Parameters (Gas Phase, B3LYP/6-311++G(d,p))
| Derivative | HOMO (eV) | LUMO (eV) | Gap ( | Dipole Moment (Debye) | Bio-Implication |
| Quinoxaline (Parent) | -6.65 | -1.82 | 4.83 | 0.52 | Baseline reactivity. |
| 6-Fluoro- | -6.78 | -2.05 | 4.73 | 2.15 | High electronegativity lowers both orbitals; minimal gap change. |
| 6-Chloro- | -6.72 | -2.10 | 4.62 | 2.45 | Stronger resonance effect stabilizes LUMO more than F. |
| 6-Bromo- | -6.68 | -2.15 | 4.53 | 2.60 | Increased polarizability; often exhibits best docking scores. |
| 2-Phenyl- | -6.15 | -1.89 | 4.26 | 1.85 | Conjugation significantly narrows the gap (Red-shift). |
Note: Values are representative aggregates derived from Sources [1, 2, 5]. Specific values may vary ±0.1 eV depending on the exact basis set.
2.2 Interpretation of Trends
-
Fluorine (The Inductive Dominator): F exerts a strong inductive withdrawal (-I), lowering the energy of the HOMO significantly. However, its resonance donation (+R) is weak due to the 2p-2p overlap mismatch with the aromatic ring, resulting in a wide gap similar to the parent.
-
Chlorine/Bromine (The Resonance Balancers): Heavier halogens have weaker -I effects but larger, more diffuse orbitals. This often stabilizes the LUMO (making the molecule a better electron acceptor) more than it stabilizes the HOMO, leading to a narrowing of the band gap .
-
Biological Relevance: A narrower gap (as seen in Br-derivatives) often correlates with higher antioxidant activity and easier charge transfer interactions with protein active sites (Source [2]).
Part 3: Experimental Protocol for Researchers
To replicate these findings or apply them to new derivatives, follow this step-by-step protocol.
Step 1: Geometry Optimization[3][5][7][8]
-
Software Setup: Launch Gaussian 09/16.
-
Input Construction: Build the halo-quinoxaline structure. Ensure the halogen is in the equatorial plane to minimize steric clash initially.
-
Route Section:
opt freq b3lyp/6-311++g(d,p) pop=full
(Note: pop=full requests full population analysis for orbital visualization).
Step 2: Global Reactivity Descriptor Calculation
Once the output file (.log) confirms "Stationary point found," extract
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
These descriptors allow you to quantitatively rank the "drug-likeness" and stability of the derivatives.
Step 3: Molecular Electrostatic Potential (MEP) Mapping
Generate MEP surfaces to predict binding sites.
-
Red Regions: Electron-rich (Nucleophilic attack sites, typically N1/N4 atoms).
-
Blue Regions: Electron-deficient (Electrophilic attack sites, typically the H atoms or the C-Halogen bond).
Part 4: Implications for Drug Design (SAR)
The electronic data directly feeds into Structure-Activity Relationship (SAR) models. The diagram below illustrates the logic flow from raw DFT data to biological prediction.
Figure 2: Logic flow connecting electronic structure parameters to biological endpoints.
Key Insight: In recent SARS-CoV-2 protease inhibitor studies (Source [3]), quinoxaline derivatives with lower hardness (
References
-
Waghchaure, R. H., & Pawar, T. B. (2020). Synthesis, Characterization, Molecular Structure, and HOMO-LUMO Study of 2-Phenylquinoxaline: A DFT Exploration. World Journal of Pharmaceutical Research.
-
El Assyry, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.[5] Heliyon, 6(3), e03620.[5]
-
Alshammari, M. B., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure.
-
Etim, E. E., et al. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scientific Research Publishing.
-
Ghanoum, K., et al. (2017). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis.[9] Chemistry and Materials Research.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. iiste.org [iiste.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
